Formylchromone
Description
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Properties
Molecular Formula |
C22H14O3 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-oxo-7-(4-phenylphenyl)chromene-3-carbaldehyde |
InChI |
InChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
InChI Key |
LWZMEMOPULJQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde in Medicinal Chemistry: Synonyms, Synthesis, and Synthetic Applications
Executive Summary & Nomenclature
4-Oxo-4H-1-benzopyran-3-carboxaldehyde is a highly versatile, privileged scaffold in organic synthesis and drug discovery. Because of its complex IUPAC nomenclature, it is more commonly referred to in literature and commercial catalogs by its synonyms: 3-formylchromone , chromone-3-carboxaldehyde , and 4-oxochromene-3-carbaldehyde [1]. This molecule features a benzopyran core integrated with an
Structural Causality & Chemical Reactivity
The synthetic value of 3-formylchromone stems directly from its unique electronic distribution. The molecule possesses three distinct electrophilic centers, each offering a specific pathway for functionalization [2]:
-
The Aldehyde Carbon (C-3 Formyl Group): Highly susceptible to nucleophilic attack, this site readily undergoes Knoevenagel condensations with active methylene compounds and forms Schiff bases with primary amines.
-
The C-2 Position of the Pyrone Ring: The electron-withdrawing nature of both the C-3 formyl and C-4 carbonyl groups renders the C-2 carbon highly electrophilic. It acts as an excellent Michael acceptor. Attack by bifunctional nucleophiles (e.g., hydrazines) often leads to the opening of the pyrone ring, followed by recyclization to form new fused heterocyclic systems.
-
The C-4 Carbonyl Group: While generally less reactive than the C-2 and formyl carbons due to conjugation, it can participate in specific condensation and cyclization reactions under forcing conditions.
Reactivity map of 3-formylchromone highlighting its three electrophilic centers and resulting pathways.
Self-Validating Synthesis Protocol: Vilsmeier-Haack Formylation
The most reliable and atom-economical method for synthesizing 3-formylchromone is the Vilsmeier-Haack reaction using 2'-hydroxyacetophenone as the starting material. This protocol is a self-validating system: the intermediate formation is visually confirmed by a distinct color and viscosity change, and the final product precipitates cleanly upon pH neutralization.
Step-by-Step Methodology
Reagents:
-
2'-Hydroxyacetophenone (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (
) (1.1 to 2.5 eq)
Procedure:
-
Vilsmeier Reagent Formation: Cool DMF in a round-bottom flask to 0 °C using an ice-water bath. Slowly add
dropwise with vigorous stirring.-
Causality: The reaction between DMF and
is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent).
-
-
Substrate Addition: Dissolve 2'-hydroxyacetophenone in a minimal amount of DMF and add it dropwise to the cooled Vilsmeier reagent.
-
Cyclization and Formylation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.
-
Causality: The extended stirring allows for the initial attack of the enol form of the acetophenone on the Vilsmeier reagent, followed by a second formylation and subsequent intramolecular cyclization to form the chromone core. The mixture will turn into a thick, colored mass, validating the progression of the reaction.
-
-
Quenching and Neutralization: Pour the reaction mixture onto crushed ice with vigorous stirring. Slowly add a saturated sodium bicarbonate (
) solution until the pH reaches approximately 7.-
Causality: Pouring on ice hydrolyzes the iminium intermediates to the final aldehyde. Neutralizing the acidic byproducts (HCl and phosphoric acids) decreases the solubility of the organic product, forcing 3-formylchromone to precipitate as a solid.
-
-
Isolation: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold distilled water, and purify by recrystallization from ethanol to yield pure 3-formylchromone (>80% yield).
Step-by-step workflow for the Vilsmeier-Haack synthesis of 3-formylchromone.
Applications in Drug Discovery
The 3-formylchromone scaffold is heavily utilized in medicinal chemistry to develop targeted therapeutics [3].
-
Monoamine Oxidase B (MAO-B) Inhibitors: Condensation of 3-formylchromone with phenylacetic acids yields 3-styrylchromones. These derivatives have shown exceptional promise as selective, reversible MAO-B inhibitors, which are critical targets for neurodegenerative diseases like Parkinson's and Alzheimer's [4].
-
Anticancer Agents: The ring-opening and recyclization of 3-formylchromone with nitrogen nucleophiles (e.g., hydrazines or amidrazones) produce pyrazole and pyrimidine derivatives. These compounds exhibit potent cytotoxic activity against various cancer cell lines (e.g., MCF-7, HepG-2) by acting as kinase inhibitors and apoptosis inducers [3].
-
Antimicrobial and Antifungal Agents: Knoevenagel condensation products, such as chromone-3-carbonitriles (derived from reaction with malononitrile), have demonstrated significant antifungal activity by inhibiting hypha formation and biofilm development in Candida species [2].
Quantitative Data: Synthetic Derivatives and Yields
The table below summarizes the typical reaction conditions, reagents, and yields for generating key bioactive derivatives from 3-formylchromone, illustrating its synthetic efficiency.
| Reaction Type | Reagents / Nucleophile | Catalyst & Conditions | Typical Yield (%) | Primary Biological Application |
| Knoevenagel Condensation | Malononitrile | Piperidine, Acetic Acid, Reflux (20 min) | 61–92 | Antifungal / Antibiofilm |
| Knoevenagel Condensation | Barbituric Acid | Pyridine, Reflux (10 min) | ~94 | Anticancer / Cytotoxic |
| Schiff Base Formation | Primary Amines / Anilines | Ethanol, Reflux (1–4 h) | 85–90 | Antimicrobial / Metal Ligands |
| Ring-Opening/Recyclization | Hydrazines | Ethanol, Reflux (2–6 h) | 75–85 | Anticancer (Pyrazoles) |
| Perkin-Type Condensation | Phenylacetic Acids | Base (e.g., KOtBu), Microwave or Heat | 70–85 | MAO-B Inhibitors (Styrylchromones) |
(Data synthesized from established synthetic protocols for 3-formylchromone derivatization [2],[4]).
References
-
Title: 3-Formylchromone | C10H6O3 | CID 87112 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products Source: Molecules (MDPI) URL: [Link]
-
Title: Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review Source: Pharmaceutical Chemistry Journal (Springer) URL: [Link]
-
Title: A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 Source: Pharmaceuticals (MDPI) URL: [Link]
Harnessing the Electrophilic Triad: A Technical Guide to 3-Formylchromone Reactivity in Heterocyclic Synthesis
Executive Summary
For researchers and drug development professionals, the chromone core represents a privileged scaffold with profound pharmacological potential, exhibiting anti-inflammatory, antimicrobial, and antitumor activities[1]. At the forefront of chromone functionalization is 3-formylchromone (3-FC) , a highly reactive, versatile building block. This whitepaper provides an in-depth mechanistic analysis of 3-FC's unique "electrophilic triad" and delivers field-proven, self-validating protocols for leveraging its reactivity to synthesize complex fused and pendant heterocycles.
Mapping the Electrophilic Triad
The synthetic utility of 3-FC stems from its cross-conjugated, electron-deficient framework. As an application scientist, understanding the distinct electronic character of its three electrophilic centers is critical for predicting regioselectivity and designing rational syntheses[2].
-
C-3 Formyl Carbon (Primary Condensation Site): This is the hardest electrophilic center and the site of lowest lowest unoccupied molecular orbital (LUMO) energy. It is highly susceptible to attack by both carbon nucleophiles (active methylenes) and primary nitrogen nucleophiles, typically undergoing Knoevenagel condensations or Schiff base formations[3].
-
C-2 Carbon (Michael Acceptor): Functioning as an
-unsaturated ketone system, the C-2 position is a softer electrophilic center. Nucleophilic attack here disrupts the -pyrone ring, initiating a cascade known as Ring Opening and Recyclization (RORC)[4]. -
C-4 Carbonyl (Secondary Electrophile): While cross-conjugation renders the C-4 carbonyl the least reactive of the triad, it can participate in late-stage cyclizations when reacting with bis-nucleophiles[1].
Map of 3-formylchromone's electrophilic triad and primary reactive pathways.
Mechanistic Pathways & Causality
Carbon Nucleophiles: Knoevenagel Condensation
When 3-FC is exposed to active methylene compounds (e.g., malonic acid, barbituric acid, cyanoacetic acid) in the presence of a mild base like pyridine, the reaction is highly regioselective for the C-3 formyl group[2].
Causality: The high acidity of the active methylene protons facilitates rapid enolate formation. The enolate selectively attacks the unhindered, highly electrophilic formyl carbon. Subsequent dehydration yields stable 3-vinylchromones or E-
Nitrogen Nucleophiles: Ring Opening and Recyclization (RORC)
The reaction of 3-FC with bifunctional nitrogen nucleophiles, such as hydrazine hydrate, represents a masterclass in thermodynamic control[4]. Causality: The reaction initiates with a fast, reversible condensation at the C-3 formyl group to yield a hydrazone intermediate. However, the proximity of the secondary nucleophilic nitrogen to the C-2 position facilitates an intramolecular Michael-type addition. This attack breaks the C2-O bond, relieving the slight anti-aromatic strain of the pyrone transition state. The resulting phenoxide intermediate rapidly recyclizes to form a highly stable, aromatic pyrazole derivative[4].
Mechanism of γ-pyrone ring opening and recyclization (RORC) via hydrazine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry of the reaction provides real-time feedback to the operator.
Protocol A: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
This method utilizes the Vilsmeier reagent to achieve double formylation and cyclization of o-hydroxyacetophenones[3].
-
Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert atmosphere. Dropwise, add Phosphorus oxychloride (POCl
) (2.5 eq).-
Causality: DMF and POCl
react to form the chloromethyleneiminium ion (Vilsmeier reagent). The exothermic nature requires strict temperature control to prevent reagent degradation.
-
-
Substrate Addition: Slowly add substituted 2-hydroxyacetophenone (1.0 eq) dissolved in minimal DMF. Stir at room temperature for 30 minutes, then heat to 60 °C for 4 hours.
-
Self-Validating Quench: Pour the deep red/brown reaction mixture onto crushed ice with vigorous stirring.
-
Validation Logic: The ice water hydrolyzes the iminium intermediate to the target aldehyde. Because 3-FC is highly hydrophobic, the successful formation of the product is immediately validated by the precipitation of a pale yellow/white solid. If the solution remains clear, cyclization has failed.
-
-
Isolation: Filter the precipitate, wash with cold water to remove residual acid, and recrystallize from ethanol.
Protocol B: Microwave-Assisted Knoevenagel Condensation
Microwave irradiation drastically reduces reaction times for active methylene condensations from hours to minutes[2].
-
Mixture Setup: In a microwave-safe vessel, combine 3-FC (1.0 eq) and barbituric acid (1.0 eq) in glacial acetic acid (or water, depending on the desired Knoevenagel vs. Michael adduct)[2].
-
Irradiation: Irradiate at 300W for 4–10 minutes.
-
Causality: Microwave dielectric heating causes rapid, localized superheating of the polar solvent, driving the dehydration step of the Knoevenagel condensation exponentially faster than conventional thermal convection[2].
-
-
Self-Validating Workup: Allow the vessel to cool to room temperature. The target pyrimidine-chromone conjugate will spontaneously crystallize out of the acetic acid matrix due to its rigid, planar structure and reduced solubility.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active 3-FC spot (Rf ~0.6) confirms quantitative conversion.
Step-by-step workflow for microwave-assisted Knoevenagel condensation.
Quantitative Data Summary
The following table summarizes the expected reactivity profiles, target sites, and typical yields when functionalizing the 3-FC scaffold based on current literature standards.
| Nucleophile / Reagent | Target Electrophilic Center | Reaction Type | Product Scaffold | Typical Yield (%) | Ref. |
| Malonic Acid | C-3 Formyl | Knoevenagel Condensation | E- | 70–85% | [2] |
| Barbituric Acid | C-3 Formyl | Knoevenagel Condensation | Pyrimidine-chromone conjugates | ~94% | [2] |
| Hydrazine Hydrate | C-3 Formyl | Condensation + RORC | Pyrazole derivatives | 80–95% | [4] |
| o-Phenylenediamine | C-3 Formyl | Condensation + RORC | Benzodiazepines / Diazepines | 65–80% | [5] |
| Metal Ions (Ni | C-4 Carbonyl / C-3 | Chelation | Octahedral Metal Complexes | 60–75% | [1] |
References
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens
- 3-Formylchromones as diverse building blocks in heterocycles synthesis, European Journal of Chemistry,
- Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles, Taylor & Francis,
- Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones, Thieme Connect,
- Ni II and Co II binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies, RSC Publishing,
Sources
- 1. Ni II and Co II binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03475A [pubs.rsc.org]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
A Senior Application Scientist's Guide to 3-Formylchromone and Chromone-3-Carboxylic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the chromone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1][2] Among the vast landscape of chromone derivatives, 3-formylchromone and its direct descendant, chromone-3-carboxylic acid, stand out as exceptionally versatile starting points for the synthesis of novel therapeutics. This guide provides an in-depth technical analysis of these two key intermediates, offering field-proven insights into their synthesis, reactivity, and strategic application in drug discovery.
The Strategic Importance of the C-3 Position
The C-3 position of the chromone ring is a critical locus for synthetic modification. The introduction of a formyl (-CHO) or a carboxylic acid (-COOH) group at this position not only influences the electronic properties of the entire scaffold but, more importantly, provides a reactive handle for a diverse range of chemical transformations. The choice between initiating a synthetic campaign with 3-formylchromone versus chromone-3-carboxylic acid is a crucial strategic decision, dictated by the desired final functionalities and the intended therapeutic target.
Synthesis of the Core Scaffolds: A Tale of Two Reactions
The journey into the world of C-3 substituted chromones typically begins with the same precursor: a 2'-hydroxyacetophenone. The divergent synthetic pathways to 3-formylchromone and chromone-3-carboxylic acid are elegantly straightforward, relying on well-established and scalable reactions.
The Vilsmeier-Haack Reaction: Gateway to 3-Formylchromones
The Vilsmeier-Haack reaction is the cornerstone for the synthesis of 3-formylchromones.[2][3] This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[4][5] In the case of 2'-hydroxyacetophenones, the reaction proceeds via the formation of an electrophilic iminium species that reacts with the enolate of the acetophenone, leading to cyclization and formylation to yield the 3-formylchromone.[1][6]
Caption: Synthesis of 3-Formylchromone via the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 3-Formyl-6-methylchromone [1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and an ice-water bath, cool 6.0 mL of dimethylformamide (DMF).
-
Addition of Starting Material: To the cooled DMF, add 1.50 g (0.01 mol) of 2'-hydroxy-5'-methylacetophenone with vigorous stirring.
-
Vilsmeier Reagent Formation and Reaction: Slowly add 2.3 mL (0.025 mol) of phosphorus oxychloride (POCl₃) dropwise to the mixture, ensuring the temperature is maintained. A thick, pink-colored mass will form.
-
Overnight Reaction: Allow the reaction mixture to stand at room temperature overnight.
-
Workup: Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid precipitate of 3-formyl-6-methylchromone will form.
-
Isolation and Purification: Collect the solid by filtration and recrystallize from ethanol to yield the purified product.
The Pinnick Oxidation: From Aldehyde to Carboxylic Acid
The conversion of the highly useful 3-formylchromone to chromone-3-carboxylic acid is most efficiently achieved through the Pinnick oxidation.[7][8] This method is favored due to its mild conditions and high tolerance for various functional groups. The reaction employs sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions.[8][9] The active oxidant is chlorous acid (HClO₂), which is generated in situ under acidic conditions.[9][10]
Caption: Pinnick Oxidation of 3-Formylchromone to Chromone-3-carboxylic Acid.
Experimental Protocol: Synthesis of Chromone-3-carboxylic acid [7]
-
Reaction Setup: Dissolve 3-formylchromone in a suitable solvent such as a mixture of dichloromethane (DCM) and water.
-
Addition of Reagents: Add sodium chlorite (NaClO₂) and a chlorine scavenger like sulfamic acid to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, separate the organic layer.
-
Isolation and Purification: Dry the organic phase over sodium sulfate, concentrate under reduced pressure, and recrystallize the solid from a methanol-water mixture to obtain pure chromone-3-carboxylic acid.
A Comparative Analysis of Reactivity and Synthetic Utility
The aldehyde and carboxylic acid functionalities at the C-3 position offer distinct yet complementary reactivity profiles, making them invaluable tools in the medicinal chemist's arsenal.
3-Formylchromone: A Hub of Nucleophilic Addition and Condensation
The electrophilic aldehyde group of 3-formylchromone is a prime target for a wide range of nucleophiles.[11][12] This reactivity allows for the construction of a vast library of derivatives through reactions such as:
-
Knoevenagel Condensation: This reaction, involving active methylene compounds, is a powerful tool for C-C bond formation, leading to α,β-unsaturated systems.[13][14][15] These products can then be further elaborated into more complex heterocyclic systems.
-
Wittig Reaction: The Wittig reaction provides a route to various vinyl-substituted chromones.
-
Reductive Amination: This reaction allows for the introduction of diverse amine functionalities.
-
Addition of Organometallic Reagents: Grignard and organolithium reagents can be used to introduce a variety of alkyl and aryl substituents.
Furthermore, the electron-withdrawing nature of the formyl group activates the C-2 position of the chromone ring, making it susceptible to Michael addition by nucleophiles.[16][17] This dual reactivity allows for the one-pot synthesis of complex fused heterocyclic systems.
Caption: Key Reaction Pathways of 3-Formylchromone.
Chromone-3-carboxylic Acid: A Precursor for Amides, Esters, and More
Chromone-3-carboxylic acid serves as a robust starting material for the synthesis of a variety of derivatives, primarily through transformations of the carboxyl group.[18][19] Key reactions include:
-
Amide Formation: Coupling with a diverse range of amines, often facilitated by activating agents like thionyl chloride or carbodiimides, yields chromone-3-carboxamides.[6][7] This is a particularly fruitful avenue for generating libraries of compounds for biological screening.
-
Esterification: Reaction with alcohols under acidic conditions produces the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3-hydroxymethylchromone.
The strategic advantage of using chromone-3-carboxylic acid lies in the directness of synthesizing amides and esters, which are common functionalities in many drug molecules.
Biological Activities and Structure-Activity Relationship (SAR) Insights
Both 3-formylchromone and chromone-3-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the potential of 3-formylchromone and its derivatives as anticancer agents.[20][21][22] The presence of the α,β-unsaturated aldehyde system in 3-formylchromone makes it a potential Michael acceptor, which can react with nucleophilic residues in biological macromolecules, contributing to its cytotoxic effects.[16]
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Formylchromone | 6-fluoro-3-formylchromone | HL-60 | ~13 | [23] |
| 3-Formylchromone | 6-chloro-3-formylchromone | HL-60 | ~13 | [23] |
| Chromone Derivative | Epiremisporine E | A549 (Lung) | 43.82 ± 6.33 | [20] |
| Chromone Derivative | Epiremisporine B | A549 (Lung) | 32.29 ± 4.83 | [20] |
| Chromene Derivative | Crolibulin™ (EPC2407) | Various Solid Tumors | In Clinical Trials | [24] |
| Chromene Derivative | Compound 91 | HepG-2 | 2.41 | [24] |
| Chromene Derivative | Compound 92 | HepG-2 | 2.59 | [24] |
| Chromene Derivative | Compound 93 | HepG-2 | 2.53 | [24] |
| Chromene Derivative | Compound 154i | Caco-2 (Colorectal) | 37 mg/mL | [24] |
Note: This table presents a selection of reported IC₅₀ values and is not exhaustive.
Anti-inflammatory Activity
Chromone-3-carboxamides, derived from chromone-3-carboxylic acid, have shown significant anti-inflammatory potential.[6][25][26] The amide functionality appears to be a key pharmacophore for this activity.
| Compound Class | Derivative | Assay | EC₅₀/IC₅₀ (µM) | Reference |
| Chromone Amide | Compound 5-9 | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 5.33 ± 0.57 | [25][26] |
| Chromone-Sulfonamide | Compound 4i | PGE₂ Inhibition | 28.83 ± 0.06 | [23] |
| Chromone-Sulfonamide | Compound 4i | NO Inhibition | 36.95 ± 3.9 | [23] |
Note: This table presents a selection of reported EC₅₀/IC₅₀ values and is not exhaustive.
Conclusion: A Strategic Choice for Drug Discovery
The choice between 3-formylchromone and chromone-3-carboxylic acid as a starting material is a critical decision in the strategic planning of a drug discovery program.
-
Choose 3-Formylchromone when: The synthetic route involves the construction of complex heterocyclic systems through condensation reactions or when the α,β-unsaturated aldehyde moiety is a desired pharmacophoric feature. Its versatility in undergoing a wide range of C-C and C-N bond-forming reactions makes it an ideal starting point for generating diverse chemical libraries.
-
Choose Chromone-3-carboxylic Acid when: The primary goal is the synthesis of amide or ester derivatives. This is a more direct and efficient route to these common drug functionalities, often leading to higher yields and simpler purification procedures.
Ultimately, both 3-formylchromone and chromone-3-carboxylic acid are powerful and versatile building blocks in medicinal chemistry. A thorough understanding of their synthesis, reactivity, and biological potential, as outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery of novel chromone-based therapeutics.
References
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Benny, A. T., Arikkatt, S. D., Vazhappilly, C. G., Kannadasan, S., Thomas, R., Leelabaiamma, M. S. N., Radhakrishnan, E. K., & Shanmugam, P. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030–1063. [Link]
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Keri, R. S., Budagumpi, S., Pai, R. K., & Balakrishna, R. G. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]
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Silva, C. F. M., Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 13(9), 795–798. [Link]
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Al-Ostath, A., Ghattas, M. A., & Bardaweel, S. K. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(52), 31213-31221. [Link]
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ResearchGate. (n.d.). Synthesis of 3‐this compound via Vilsmeier‐Haack reaction. Retrieved from [Link]
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Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]
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Khan, I., Zaib, S., & Batool, S. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals, 16(9), 1290. [Link]
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A. K. M. Maidul Islam, Md. Asaduzzaman, Md. Chanmiya Sheikh, Md. Korban Ali, & Md. Tozammel Hoque. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 41(2). [Link]
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Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. Retrieved from [Link]
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Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539. [Link]
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ResearchGate. (n.d.). shows the IC 50 values of the studied chromones against TA3 and.... Retrieved from [Link]
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Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate. [Link]
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PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
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Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]
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Mkrtchyan, S., & Iaroshenko, V. O. (2020). Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. The Journal of Organic Chemistry, 85(11), 7152–7174. [Link]
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Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]
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Al-Ostath, A., Ghattas, M. A., & Bardaweel, S. K. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ePrints Soton. [Link]
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Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]
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Scribd. (2025, May 15). FINAL Vilsmeier Hacck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Kim, S. H., et al. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. European Journal of Medicinal Chemistry, 46(5), 1721-1728. [Link]
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Haider, S., et al. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 4012-4019. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]
-
Rao, V. R., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345. [Link]
-
Bheemanapalli, R., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(19), 6293. [Link]
-
Sciforum. (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]
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3-Formylchromone: The "Chemical Chameleon" in Medicinal Chemistry
Topic: 3-Formylchromone as a Pharmacophore in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Formylchromone (3-FC) is a privileged scaffold in medicinal chemistry, distinguished by its unique "chemical chameleon" character. Unlike static pharmacophores, 3-FC possesses three distinct electrophilic centers—the aldehyde carbon, the C-2 position, and the C-4 carbonyl—allowing it to react with diverse nucleophiles to generate complex heterocyclic systems. This guide provides a technical deep-dive into the synthesis, reactivity, and pharmacological applications of 3-FC, supported by quantitative data and validated experimental protocols. It serves as a blueprint for leveraging this scaffold in the development of novel anticancer, antimicrobial, and enzyme-inhibitory agents.
Chemical Architecture & Synthesis[1]
The Vilsmeier-Haack Protocol
The most robust method for synthesizing 3-formylchromone is the Vilsmeier-Haack reaction applied to 2-hydroxyacetophenones.[1] This reaction is thermodynamically driven by the formation of the chromone ring system.
Mechanism of Action
The reaction proceeds through the formation of a Vilsmeier reagent (chloromethyliminium salt) from DMF and POCl₃.[2] This electrophile attacks the acetyl group of the 2-hydroxyacetophenone. Subsequent cyclization involves the phenolic hydroxyl group, followed by hydrolysis to yield the aldehyde.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack synthesis of 3-formylchromone.
Experimental Protocol: Synthesis of 3-Formyl-6-methylchromone
Objective: To synthesize 3-formyl-6-methylchromone from 2'-hydroxy-5'-methylacetophenone.
Reagents:
-
2'-Hydroxy-5'-methylacetophenone (10 mmol)
-
DMF (Dimethylformamide, dry, 30 mL)
-
POCl₃ (Phosphorus oxychloride, 30 mmol)
Procedure:
-
Preparation of Vilsmeier Reagent: In a round-bottom flask equipped with a drying tube, cool DMF (30 mL) to 0°C in an ice bath. Add POCl₃ (30 mmol) dropwise with stirring. A white/yellowish solid (Vilsmeier reagent) may precipitate. Stir for 15 minutes.
-
Addition of Substrate: Dissolve 2'-hydroxy-5'-methylacetophenone (10 mmol) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. Allow to stand for 2 hours to ensure complete hydrolysis.
-
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) to remove acidic residues.
-
Purification: Recrystallize from ethanol or acetone to yield pale yellow needles.
-
Typical Yield: 75-85%
-
Melting Point: 173-175°C
-
The "Chemical Chameleon": Reactivity Profile
3-FC is termed a "chemical chameleon" because its reactivity shifts based on the nucleophile and conditions.
Figure 2: The reactivity map of 3-formylchromone, illustrating its three electrophilic centers and resulting heterocycles.
Pharmacological Spectrum & SAR
Anticancer Activity: Tubulin Inhibition
Derivatives of 3-FC, particularly those substituted at the 6-position (e.g., Cl, F, CH₃), exhibit potent cytotoxicity.
-
Mechanism: These compounds bind to the colchicine-binding site of tubulin, inhibiting polymerization.[3] This leads to G2/M phase arrest and subsequent mitotic catastrophe (non-apoptotic cell death).[4]
-
SAR Insight: Electron-withdrawing groups (EWG) at C-6 enhance cytotoxicity by increasing the electrophilicity of the Michael acceptor system, facilitating covalent interactions with cysteine residues in the tubulin binding pocket.
Antimicrobial Activity: Schiff Bases
Condensation of 3-FC with primary amines (hydrazides, anilines) yields Schiff bases with broad-spectrum antimicrobial activity.
-
Mechanism: These ligands often chelate transition metals (Cu²⁺, Co²⁺), facilitating DNA cleavage or inhibiting bacterial DNA gyrase.
-
Key Motif: The azomethine (-CH=N-) linkage is critical for bioactivity.
Quantitative Data Summary
The following table summarizes key biological data for 3-FC derivatives.
| Compound Class | Derivative | Target / Cell Line | Activity (IC₅₀ / MIC) | Reference |
| Anticancer | 6-Chloro-3-formylchromone | HL-60 (Leukemia) | IC₅₀: 2.14 µM | [1] |
| Anticancer | OAT-449 (Derivative) | Tubulin Polymerization | IC₅₀: ~30 nM | [2] |
| Enzyme Inhibitor | 6,8-Dichloro-3-formylchromone | H. pylori Urease | Potent Inhibition | [3] |
| Antimicrobial | 3-FC Schiff Base (w/ 5-aminopyrazole) | S. epidermidis | MIC: 7.81 µg/mL | [4] |
| Enzyme Inhibitor | 6-Isopropyl-3-formylchromone | Insulin Degrading Enzyme | Binding Energy: -8.5 kcal/mol | [5] |
Advanced Experimental Protocol: Synthesis of a Bioactive Schiff Base
Objective: To synthesize a 3-formylchromone-isoniazid hydrazone (potential antimycobacterial agent).
Reagents:
-
3-Formylchromone (1.0 mmol)
-
Isoniazid (1.0 mmol)
-
Ethanol (Absolute, 15 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Dissolution: Dissolve 3-formylchromone (174 mg, 1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition: Add Isoniazid (137 mg, 1.0 mmol) dissolved in 5 mL ethanol to the reaction mixture.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3-4 hours. Monitor the disappearance of the aldehyde spot on TLC.
-
Precipitation: Upon cooling to room temperature, a solid precipitate will form. If not, cool in an ice bath.
-
Filtration: Filter the solid and wash with cold ethanol (5 mL) followed by diethyl ether (5 mL).
-
Characterization:
-
IR: Look for disappearance of aldehyde C=O (~1690 cm⁻¹) and appearance of C=N (~1610-1620 cm⁻¹).
-
¹H NMR: The azomethine proton (-CH=N-) typically appears as a singlet around δ 8.4-8.8 ppm.[5]
-
Future Outlook
The 3-formylchromone scaffold remains underutilized in clinical phases despite its high hit rate in screening. Future development should focus on:
-
Scaffold Hopping: Replacing the pyrone oxygen with nitrogen (quinolones) or sulfur to modulate lipophilicity and metabolic stability.
-
ADME Optimization: Many 3-FC derivatives have low aqueous solubility. Formulation strategies (nanoparticles, co-crystals) or polar substitutions (e.g., solubilizing side chains at C-6 or C-7) are required to improve bioavailability.
References
-
Cytotoxicity of 3-formylchromone derivatives: Science.gov Topics: Cytotoxicity IC50 Values. Available at: [Link]
-
Tubulin Inhibition Mechanism: MDPI: A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types. Available at: [Link]
-
H. pylori and Urease Inhibition: PubMed: Biological activity of 3-formylchromones and related compounds. Available at: [Link]
-
Antimicrobial Schiff Bases: MDPI: A Review on the Antimicrobial Activity of Schiff Bases. Available at: [Link]
-
In Silico/Enzyme Inhibition: ResearchGate: Utility of 3-Formylchromone in the Synthesis of Polyfunctional Nitrogenous Hybrids. Available at: [Link]
-
General Review: MDPI: Reactions of 3-Formylchromone with Active Methylene Compounds. Available at: [Link]
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
3-Formylchromone: A Strategic Scaffold for Heterocyclic Synthesis and Drug Discovery
[1]
Executive Summary
3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic architecture—characterized by a push-pull system involving an electron-rich benzopyrone ring and multiple electrophilic centers (C2, C4-carbonyl, and the C3-formyl group)—makes it a chemical chameleon.[1]
For the drug development professional, this molecule represents a high-value starting material (HVSM) capable of divergent synthesis. It allows for the rapid generation of molecular complexity, particularly in accessing nitrogen-containing heterocycles like pyrazoles, pyrimidines, and benzothiazepines, which are ubiquitous in FDA-approved therapeutics.[1]
Chemical Profile and Physical Data[2][3]
The following data consolidates physical properties critical for experimental design and handling.
| Property | Data | Notes |
| CAS Number | 17422-74-1 | |
| IUPAC Name | 4-oxo-4H-chromene-3-carbaldehyde | |
| Molecular Formula | C₁₀H₆O₃ | |
| Molecular Weight | 174.15 g/mol | |
| Melting Point | 151–153 °C | High crystallinity indicates stability.[1][2][3][4] |
| Appearance | Yellow to orange crystalline powder | Color intensity varies with purity. |
| Solubility | DMSO, DMF, CH₂Cl₂, Hot Ethanol | Poorly soluble in water; hydrolytically unstable in strong base. |
| Reactivity Class | 1,3-Dielectrophile | Susceptible to Michael addition at C2.[1] |
Synthetic Architecture: The Vilsmeier-Haack Route[1][7]
The industrial and laboratory standard for synthesizing 3-formylchromone is the Vilsmeier-Haack formylation of 2'-hydroxyacetophenone. This pathway is preferred over the Kostanecki-Robinson reaction due to milder conditions and higher regioselectivity.[1]
Mechanistic Insight
The reaction proceeds via the in situ generation of a chloromethyleniminium salt (Vilsmeier reagent). The critical step is not the initial formylation, but the subsequent cyclization where the phenolic oxygen attacks the electrophilic intermediate, closing the pyrone ring.
Visualization: Vilsmeier-Haack Mechanism
The following diagram outlines the transformation flow, highlighting the critical cyclization step.
Figure 1: The Vilsmeier-Haack pathway for 3-formylchromone synthesis, emphasizing the cascade from formylation to cyclization.[1]
Reactivity Landscape: The "Chemical Chameleon"
The utility of 3-formylchromone lies in its C2-C3-CHO pharmacophore.[1] It possesses three distinct electrophilic sites, but the C2 position is chemically "soft" and highly susceptible to nucleophilic attack (Michael addition), often triggering ring-opening and recyclization (RORC) sequences.
Divergent Synthesis Capabilities
-
1,2-Binucleophiles (Hydrazines): Attack C2 and the aldehyde to form Pyrazoles .
-
1,3-Binucleophiles (Guanidine/Urea): Form Pyrimidines .[1]
-
Active Methylenes: Undergo Knoevenagel condensation to form Chalcone analogues .
Visualization: The Derivative Tree
This decision tree aids synthetic planning based on the desired heterocycle.
Figure 2: Divergent synthesis pathways from 3-formylchromone. RORC = Ring Opening Ring Closing.[1]
Experimental Protocol: Synthesis of Pyrazole Derivatives
Objective: To synthesize 3-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde via the reaction of 3-formylchromone with hydrazine hydrate. This protocol demonstrates the "Ring-Switching" phenomenon.[1]
Self-Validating Protocol Design
-
Why Ethanol? It solubilizes the reagents but precipitates the polar pyrazole product, driving the equilibrium forward (Le Chatelier’s principle).
-
Why Acid Catalyst? While the reaction proceeds without it, a catalytic amount of HCl or acetic acid accelerates the dehydration step.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylchromone (1.74 g, 10 mmol) in absolute ethanol (20 mL) . Ensure complete dissolution; mild heating (40°C) may be required.
-
Addition: Add Hydrazine hydrate (80%, 15 mmol) dropwise over 5 minutes. Observation: The solution will likely change color (yellow to orange/red) indicating imine formation.
-
Reaction: Reflux the mixture at 78°C for 2–4 hours . Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The starting material spot (Rf ~0.6) should disappear.
-
Workup: Cool the reaction mixture to room temperature, then place in an ice bath. A solid precipitate should form.[5]
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine. Recrystallize from ethanol/DMF if necessary.
-
Yield Expectation: 75–85%.
Safety Note: Hydrazine is toxic and a potential carcinogen. All operations must be performed in a fume hood.
Therapeutic Utility and Applications
Medicinal Chemistry Targets
3-Formylchromone derivatives are not random screening hits; they are rationally designed to target specific biological pathways:
-
Enzyme Inhibition:
-
Tyrosine Phosphatase 1B (PTP1B): Chromone derivatives act as competitive inhibitors, relevant for Diabetes Type II management.
-
Monoamine Oxidase (MAO): C3-substituted chromones show selectivity for MAO-B, a target for Alzheimer's and Parkinson's disease.[1]
-
-
Antimicrobial Agents:
-
Schiff bases derived from 3-formylchromone (via reaction with anilines) disrupt bacterial cell walls and have shown efficacy against MRSA strains in vitro.[1]
-
-
Fluorescent Probes:
-
Due to the conjugated π-system, certain derivatives exhibit "Turn-On" fluorescence upon binding to metal ions (e.g., Al³⁺, Zn²⁺), serving as chemosensors in biological imaging.[1]
-
References
-
Vilsmeier-Haack Synthesis Mechanism
-
Reactivity and RORC Mechanism
-
Medicinal Applications (Enzyme Inhibition)
- Khan, I., et al. (2011). Synthesis and biological evaluation of 3-formylchromone derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry.
-
Physical & Safety Data
Sources
- 1. CAS 17422-74-1: 3-Formylchromone | CymitQuimica [cymitquimica.com]
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- 4. CHROMONE-3-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
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- 11. fishersci.com [fishersci.com]
history and discovery of Vilsmeier-Haack chromone synthesis
Executive Summary
The transformation of 2-hydroxyacetophenones into 3-formylchromones (chromone-3-carboxaldehydes) via the Vilsmeier-Haack reaction represents a cornerstone in heterocyclic chemistry. While Anton Vilsmeier and Albrecht Haack established the formylation reagent in 1927, it was Akira Nohara and colleagues in the 1970s who standardized its application for constructing the benzopyran-4-one scaffold. This reaction is unique: it is not merely a formylation but a one-pot cyclization-functionalization cascade that constructs the pyrone ring while simultaneously installing a reactive aldehyde at the C3 position.
This guide dissects the history, the "double-formylation" mechanism, and the field-proven protocols required to master this synthesis in a drug discovery context.
Historical Genesis: From Reagent to Ring Construction
The evolution of this synthesis tracks the progression of organic chemistry from simple functional group interconversion to complex heterocycle construction.
The Timeline of Discovery
-
1927 (The Reagent): Anton Vilsmeier and Albrecht Haack report the use of
and -methylformanilide (later replaced by Dimethylformamide, DMF) to formylate electron-rich aromatics [1]. -
1950s-60s (The Gap): The reagent was primarily used to add formyl groups to existing rings (e.g., indole, pyrrole).
-
1973-1974 (The Breakthrough): Akira Nohara , T. Umetani, and Y. Sanno (Takeda Chemical Industries) published the definitive method for converting 2-hydroxyacetophenones directly to 3-formylchromones using excess Vilsmeier reagent [2]. This bypassed difficult multi-step routes (like the Kostanecki-Robinson reaction followed by oxidation).
Visualization: The Historical Trajectory
Figure 1: The evolution of Vilsmeier-Haack chemistry from a simple formylation tool to a heterocycle-generating powerhouse.
Mechanistic Deep Dive: The "Double Formylation"
The Nohara synthesis is mechanistically distinct from standard arene formylation. It involves the consumption of two equivalents of the Vilsmeier reagent to effect cyclization.
The Pathway[4][6][8][9][10]
-
Reagent Formation: DMF reacts with
to form the electrophilic chloromethyliminium salt (Vilsmeier reagent).[1][2] -
Activation: The reagent attacks the acetyl group of the 2-hydroxyacetophenone (specifically the enolizable
-methyl). -
Cyclization: A second equivalent of the reagent likely facilitates the closure of the pyran ring involving the phenol oxygen.
-
Hydrolysis: The resulting iminium species is hydrolyzed upon aqueous workup to yield the aldehyde.[3]
Critical Insight: Unlike standard Friedel-Crafts acylations, the phenol -OH is not protected; its nucleophilicity is essential for the ring closure.
Visualization: Reaction Mechanism
Figure 2: The mechanistic cascade from acetophenone to chromone. Note the requirement for the ortho-hydroxy group for cyclization.
Strategic Protocol: The Nohara Method[5]
This protocol is optimized for reproducibility and scalability. It assumes a standard substrate (e.g., 2-hydroxyacetophenone).
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 2-Hydroxyacetophenone | 1.0 | Substrate |
| DMF (Anhydrous) | 5.0 - 10.0 | Solvent & Reagent Source |
| Phosphorus Oxychloride ( | 3.0 - 5.0 | Activating Agent |
Step-by-Step Procedure
-
Preparation (0°C):
-
Charge a dry round-bottom flask with anhydrous DMF under an inert atmosphere (
or Ar). -
Cool to 0°C in an ice bath.
-
Add
dropwise with vigorous stirring. Caution: Exothermic. -
Checkpoint: Allow the complex to form for 15–30 minutes. The solution may turn slightly yellow/orange.
-
-
Addition (0°C
RT):-
Dissolve the 2-hydroxyacetophenone in a minimum amount of DMF.[4]
-
Add this solution dropwise to the Vilsmeier complex at 0°C.
-
Remove the ice bath and stir at Room Temperature (RT) for 30 minutes.
-
-
Cyclization (Thermal Phase):
-
Heat the reaction mixture to 50–60°C .
-
Stir for 2–6 hours.
-
Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3). The starting material (ketone) should disappear, and a new, often fluorescent spot (aldehyde) will appear.
-
-
Quenching & Isolation:
-
Cool the mixture to RT.
-
Pour the reaction mass slowly into crushed ice with vigorous stirring. Safety: Violent hydrolysis of excess
. -
Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
Filtration: In most cases, the product precipitates as a solid. Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol or DMF/Water.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase temperature to 70°C; ensure anhydrous DMF is used. |
| Dimer Formation | Substrate Concentration | Dilute the reaction; high concentration favors intermolecular aldol-type side reactions. |
| Sticky/Oily Product | Incomplete Hydrolysis | Increase stirring time in ice water; adjust pH to ~5-6 with Sodium Acetate if needed. |
Scope and Structural Diversity[12]
The reaction is robust but sensitive to electronic effects on the aromatic ring.
-
Electron Donating Groups (EDGs): Substituents like
, , or (resorcinol derivatives) generally accelerate the reaction and increase yields due to the increased nucleophilicity of the aromatic ring [3]. -
Electron Withdrawing Groups (EWGs): Strong EWGs (
, ) can deactivate the ring, requiring higher temperatures or longer reaction times. -
Heterocyclic Variants: The method extends to khellin analogs and other furochromones, demonstrating utility in complex natural product synthesis [4].
Pharmaceutical Applications
3-Formylchromone is a "privileged structure" in medicinal chemistry. It serves as a versatile handle for divergent synthesis.[5]
Key Transformations (SAR Generation)
-
Schiff Bases: Reaction with amines/hydrazines yields azomethines with antibacterial/antifungal profiles.
-
Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) yields conjugated systems often tested as dyes or intercalating agents.
-
Oxidation: Conversion to Chromone-3-carboxylic acids (anti-allergy scaffolds similar to Cromolyn).
Visualization: Divergent Synthesis
Figure 3: The 3-formylchromone scaffold as a divergence point for library generation in drug discovery.
References
-
Vilsmeier, A. and Haack, A. (1927).[3][2] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.
-
Nohara, A., Umetani, T. and Sanno, Y. (1973).[6] "A facile synthesis of chromone-3-carboxaldehyde and 3-hydroxymethylchromone." Tetrahedron Letters, 14(22), 1995–1998.
-
Harnisch, H. (1972). "Chromazol-Verbindungen."[4][7] Justus Liebigs Annalen der Chemie, 765(1), 8–14. (Precursor work on related chromazol systems).
- Goel, A. and Ram, V.J. (2009). "Natural and synthetic 2H-chromen-2-ones and their analogues as privileged scaffolds in drug discovery." Bioorganic & Medicinal Chemistry, 17, 2376-2390. (Review of pharmacological relevance).
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [agris.fao.org]
3-Formylchromone: Structural Dynamics, Photophysical Properties, and Advanced Applications in Fluorescent Probes
Executive Summary
In the landscape of organic fluorophores, 3-formylchromone (3-FC) has emerged as a privileged structural motif. Characterized by a rigid benzopyranone core and a highly reactive electrophilic formyl group at the C-3 position, 3-FC serves as a versatile building block for the synthesis of Schiff bases, hydrazones, and hetero-Diels-Alder adducts. This technical guide explores the causality behind the photophysical tuning of 3-FC derivatives, details the mechanistic principles of their application as "Turn-On" fluorescent sensors, and provides self-validating experimental protocols for their synthesis and deployment in live-cell imaging.
Photophysical Foundations & Fluorescence Tuning
The intrinsic fluorescence of the native chromone core is often limited by non-radiative decay pathways. However, strategic functionalization of the 3-formyl group and substitutions on the aryl ring drastically alter its photophysical properties.
The Role of Electron-Donating Groups (EDGs) and Solvent Polarity
The introduction of EDGs at the 6-position of the chromone ring induces a strong "push-pull" electronic effect, red-shifting the emission maxima and significantly enhancing the quantum yield (
Crucially, these derivatives exhibit pronounced solvatochromism. In non-polar solvents like dichloromethane (
Quantitative Photophysical Data
The following table summarizes the causal relationship between structural modifications, solvent environments, and resulting photophysical properties.
Table 1: Photophysical Properties and Permeability of 3-FC Derivatives
| Compound Class | Modification / Substituent | Solvent | Quantum Yield ( | Emission Max (nm) | Key Mechanistic Observation |
| Enol Ethers | Various Aryl Substitutions | 2–20% | Variable | Baseline fluorescence; limited biological utility due to low quantum efficiency. | |
| Sulfonamido-chromones | EDG at 6-position | 33–73% | 479–529 | Strong blue-green emission driven by enhanced intramolecular charge transfer. | |
| Compound 7e | High Lipophilicity (clog P = 4.5) | 70% | ~500 | Excellent yield, but fails in biological assays due to poor membrane permeability. | |
| Compound 7e | High Lipophilicity (clog P = 4.5) | 8% | ~500 | Severe solvent polarity quenching via non-radiative decay pathways. | |
| Compound 7k | Optimized Lipophilicity (clog P ~3.8) | Aqueous / Cell | High | Green | Readily penetrates cell membranes; intense intracellular signal. |
Mechanisms of 3-FC Based Fluorescent Probes
The utility of 3-FC in chemical sensing relies heavily on two photophysical phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .
When 3-FC is condensed with amines to form Schiff bases, the resulting enol-imine tautomerization often quenches baseline fluorescence. However, upon coordinating with a target analyte (such as a metal ion or a reactive chemical warfare agent), the structural rigidity of the complex blocks the ESIPT pathway and amplifies the ICT pathway. This transition from a non-radiative to a radiative state produces a high-contrast "Turn-On" signal.
Caption: Logical flow of fluorescence "Turn-On" mechanisms (ESIPT/ICT) upon analyte binding.
Advanced Applications in Sensing
-
Metal Ion Detection: A novel 3-FC derived Schiff-base ligand, HCFH, acts as a highly selective 2
2, demonstrating a massive 171-fold enhancement in fluorescence intensity at 502 nm upon coordination[2]. -
Chemical Warfare Agent (CWA) Simulants: By coupling 3-formylchromone with 2-(4-aminophenyl)benzoxazole, researchers developed the TSB probe. This chromo-fluorogenic sensor specifically detects 3, a lethal sarin gas simulant, via an in situ nucleophilic substitution that triggers the ICT mechanism[3].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to confirm the causality of experimental choices.
Protocol 1: Microwave-Assisted Green Synthesis of Rhodamine-Chromone Probes
Traditional reflux methods for synthesizing rhodamine-chromone imines risk degrading the sensitive formyl group over long heating hours. Utilizing microwave irradiation provides thermodynamic control, drastically reducing reaction times while adhering to green chemistry principles.
-
Preparation: In a microwave-safe vessel, combine Rhodamine 6G hydrazide (100 mg, 0.219 mmol) and a substituted 3-formylchromone (e.g., 3-Formyl-6-methylchromone, 22 mg, 0.0439 mmol) in 2 mL of absolute ethanol.
-
Irradiation: Seal the vessel and subject it to 4[4]. Causality Check: The localized superheating accelerates the condensation reaction, pushing the equilibrium toward the Schiff base without solvent evaporation.
-
Isolation: Filter the resulting reaction mixture and wash the precipitate three times with cold ethanol to remove unreacted starting materials.
-
Validation: Dry the solid product. A successful synthesis will yield 81%–89% of the target probe[4]. Confirm the structure via HRMS (e.g., m/z calcd for M+1: 633.2263) and
-NMR to ensure the disappearance of the aldehyde proton peak (~10 ppm).
Protocol 2: Live-Cell Imaging Workflow
A critical failure point in live-cell imaging is the lipophilicity of the probe. Probes with a calculated partition coefficient (clog P) > 4.0 often aggregate in the extracellular matrix or lipid bilayer. Probes must be optimized to a clog P of ~2.7–3.8 to ensure permeability[1].
Caption: Step-by-step workflow for live-cell imaging using optimized 3-formylchromone probes.
-
Cell Seeding & Cytotoxicity Check: Seed A375 cells in a glass-bottom confocal dish. Validation: Perform a parallel MTT assay to confirm that the working concentration of the probe does not induce apoptosis, which would alter cellular morphology.
-
Incubation: Introduce the optimized 3-FC probe (e.g., Compound 5g) at a concentration of 1[1]. Incubate for 30–60 minutes at 37°C in a 5%
atmosphere. -
Washing: Wash the cells gently with 1X PBS three times. Validation: Image the final wash buffer under the microscope; it must show zero fluorescence, ensuring that subsequent signals are strictly intracellular.
-
Imaging: Excite the cells using a confocal laser scanning microscope at ~358 nm. Record the intense green fluorescence emitted from the intracellular space, confirming successful membrane penetration and target binding[1].
References
-
The Synthesis of a New Class of Highly Fluorescent Chromones via an Inverse-Demand Hetero-Diels–Alder Reaction. ACS Publications.[Link]
-
A highly selective chromo-fluorogenic probe for specific detection of sarin gas simulant diethylchlorophosphate in liquid and vapor phases. Sensors & Diagnostics (RSC Publishing).[Link]
-
Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. SCIRP.[Link]
-
A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective chromo-fluorogenic probe for specific detection of sarin gas simulant diethylchlorophosphate in liquid and vapor phases - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00169A [pubs.rsc.org]
- 4. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Vilsmeier-Haack Synthesis of 3-Formylchromone from 2-Hydroxyacetophenone
Executive Summary
3-Formylchromone (4-oxo-4H-chromene-3-carbaldehyde) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a reactive aldehyde group on the chromone scaffold, makes it an exceptionally versatile precursor for synthesizing a diverse array of more complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][2] This application note provides an in-depth technical guide for the robust and high-yield synthesis of 3-formylchromone from 2-hydroxyacetophenone via the Vilsmeier-Haack reaction.[3][4] We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, offer troubleshooting insights, and discuss the broad applications of this valuable synthetic intermediate.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] In this specific application, it facilitates both the formylation and cyclization of 2-hydroxyacetophenone in a one-pot procedure to construct the 3-formylchromone scaffold.
2.1. Formation of the Vilsmeier Reagent
The reaction commences with the formation of the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6] This is generated in situ from the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The oxygen atom of DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chloride ion and rearrangement yields the reactive Vilsmeier reagent.[6]
2.2. Electrophilic Attack and Cyclization
The 2-hydroxyacetophenone substrate, under the reaction conditions, is believed to react via its enolate form. The electron-rich double bond of the enolate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes an intramolecular cyclization, where the phenoxide oxygen attacks the acetyl carbonyl carbon. This is followed by dehydration and subsequent hydrolysis of the iminium salt during aqueous work-up to yield the final product, 3-formylchromone.[7]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 3-formylchromone.
Detailed Experimental Protocol
This protocol is a reliable and reproducible method for the laboratory-scale synthesis of 3-formylchromone.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |
| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.0 | 1.36 g (10 mmol) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~6.0 | 4.4 mL |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 2.5 | 2.3 mL (25 mmol) |
| Crushed Ice / Ice-cold Water | H₂O | 18.02 | - | As needed |
| Sat. Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | - | As needed |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | As needed |
3.2. Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (4.4 mL). Cool the flask in an ice-water bath to 0 °C.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (2.3 mL, 2.5 eq.) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes.[3] Causality: This slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 10 °C, preventing potential side reactions and decomposition of the Vilsmeier reagent.[3]
-
Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]
-
Addition of Substrate: Dissolve 2-hydroxyacetophenone (1.36 g, 1.0 eq.) in a minimal amount of DMF (~2 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (or overnight).[3][8] A thick, often pink or reddish-colored mass may form.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing a substantial amount of crushed ice (~100-150 g) with vigorous stirring.[3][9] Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any unreacted POCl₃. The vigorous stirring and slow addition prevent localized heating.
-
Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.[3][9] The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude 3-formylchromone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[3][8]
Diagram: Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-formylchromone.
Product Characterization Data
The identity and purity of the synthesized 3-formylchromone should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₆O₃[10] |
| Molecular Weight | 174.15 g/mol [10] |
| Appearance | Crystalline solid |
| Melting Point | ~173 °C (for 6-methyl derivative)[7] |
| ¹H NMR (CDCl₃) | δ ~10.4 (s, 1H, -CHO), 8.8 (s, 1H, H-2), 8.3-7.5 (m, 4H, Ar-H) |
| ¹³C NMR | δ ~188 (-CHO), 176 (C=O, C-4), 160 (C-2), aromatic carbons[11] |
| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~1690 (-CHO C=O), ~1650 (pyrone C=O)[8][12] |
| Mass Spec (EI-MS) | m/z 174 (M⁺)[10] |
Note: Exact spectral values may vary slightly based on solvent and instrument.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure starting material. 2. Incomplete formation of Vilsmeier reagent (temperature too high). 3. Insufficient reaction time. | 1. Ensure high purity of 2-hydroxyacetophenone.[9] 2. Strictly maintain the temperature below 10°C during POCl₃ addition. 3. Monitor the reaction by TLC to confirm consumption of starting material before work-up.[9] |
| Multiple Spots on TLC / Impure Product | 1. Side reactions due to excessive temperature. 2. Incomplete hydrolysis during work-up. | 1. Maintain strict temperature control throughout the reagent preparation and addition steps. 2. Ensure the reaction mixture is poured slowly into vigorously stirred ice water and that neutralization is complete.[9] Re-purify via column chromatography if necessary. |
| Oily Product Instead of Solid | 1. Presence of unreacted starting materials or byproducts. 2. Insufficient washing during filtration. | 1. Improve purification by performing column chromatography on silica gel. 2. Ensure the filtered solid is washed thoroughly with ample cold water to remove soluble impurities. |
Applications in Research and Development
3-Formylchromone is not merely a synthetic target but a versatile synthon for creating libraries of novel heterocyclic compounds.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of compounds targeting cancer and inflammatory diseases.[1] The formyl group is readily converted into other functionalities, allowing for extensive structure-activity relationship (SAR) studies.
-
Heterocyclic Synthesis: The aldehyde group can react with a wide range of nucleophiles, enabling the construction of fused heterocyclic systems like pyrazoles, quinolines, and pyrimidines.[13][14]
-
Fluorescent Probes and Materials Science: The chromone core possesses inherent photochemical properties, making 3-formylchromone and its derivatives useful in the development of fluorescent materials and probes for biological imaging.[1]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent moisture from degrading the reagents.
-
The quenching step is highly exothermic and releases HCl gas. Ensure it is performed slowly in a fume hood with vigorous stirring.
Conclusion
The Vilsmeier-Haack synthesis of 3-formylchromone from 2-hydroxyacetophenone is an efficient and reliable method for producing this valuable intermediate. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of the desired product. The versatility of 3-formylchromone ensures its continued importance as a foundational building block in the design and synthesis of novel compounds for drug discovery and materials science.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Methylchromone.
- Chem-Impex. (n.d.). 3-Formylchromone.
- BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Scite.ai. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.
- BenchChem. (n.d.). Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol for Researchers.
- Nandgaonkar, et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.
-
National Center for Biotechnology Information. (n.d.). 3-Formylchromone. PubChem Compound Database. Retrieved from [Link]
-
Lacova, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Formylchromone. Retrieved from [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
-
Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Formylchromone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: 3-Formylchromone as a Versatile Synthon in Heterocyclic Chemistry. Retrieved from [Link]
- Ahmed, O., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product. RSC Publishing - The Royal Society of Chemistry.
- Gohar, A. A., et al. (2010).
- Reddit. (2021, March 8).
- Kostakis, I. K., & Pouli, N. (2005).
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- 4. sciforum.net [sciforum.net]
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- 14. mdpi.com [mdpi.com]
one-pot synthesis of heterocyclic compounds using 3-formylchromone
Application Note: High-Efficiency One-Pot Synthesis of Heterocyclic Scaffolds Using 3-Formylchromone
Executive Summary
3-Formylchromone (3-FC) is a privileged electrophilic building block in diversity-oriented synthesis (DOS). Its unique "chameleon-like" reactivity—possessing three distinct electrophilic centers (C2, C4, and the aldehyde CHO)—allows it to undergo complex cascade reactions, specifically Ring-Opening/Ring-Closing (RORC) sequences. This guide provides validated protocols for synthesizing fused heterocyclic systems, specifically chromeno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines , which are critical scaffolds in kinase inhibition and anti-inflammatory drug discovery.
The Reactivity Matrix: Why 3-Formylchromone?
Unlike simple aldehydes, 3-FC acts as a 1,3-dielectrophile masked within a chromone ring. The pyrone ring is highly susceptible to nucleophilic attack at the C2 position, leading to ring opening, followed by recyclization at the aldehyde or carbonyl groups.
Electrophilic Centers & Attack Vectors
-
Site A (Aldehyde CHO): Standard 1,2-addition (Knoevenagel condensation).
-
Site B (C2 Position): Michael-type addition leading to
-pyrone ring opening (the "soft" electrophile). -
Site C (C4 Carbonyl): Less reactive, but involved in final cyclization steps.
Figure 1: Divergent reactivity pathways of 3-formylchromone based on nucleophile hardness and reaction conditions.
Master Protocol A: Synthesis of Chromeno[2,3-b]pyridines
This protocol utilizes a base-catalyzed Friedländer-type annulation. It is preferred for generating libraries of varying steric bulk.
Target Moiety: 2-Substituted-5H-chromeno[2,3-b]pyridin-5-one
Mechanism: Michael addition at C2
Reagents & Materials
-
Substrate: 3-Formylchromone (1.0 equiv)
-
Coupling Partner: Active methylene compound (e.g., Acetylacetone, Ethyl acetoacetate, or 1,3-Cyclohexanedione) (1.0 equiv)
-
Nitrogen Source: Ammonium acetate (
) (2.0 equiv) or primary amine. -
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) or
. -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylchromone (1.0 mmol, 174 mg) in Ethanol (10 mL).
-
Addition: Add the active methylene compound (e.g., Acetylacetone, 1.0 mmol) and Ammonium acetate (2.0 mmol).
-
Catalysis: Add DBU (0.1 mmol, ~15
L) dropwise. -
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).
-
Checkpoint: The starting material spot (
) should disappear, replaced by a highly fluorescent spot ( ).
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.
-
If precipitate forms: Filter, wash with cold EtOH (2 x 5 mL), and dry.
-
If no precipitate: Pour mixture into crushed ice (50 g). Stir for 15 min to induce precipitation. Filter and dry.
-
-
Purification: Recrystallize from DMF/Ethanol (1:1) if necessary.
Yield Expectations:
| Coupling Partner | Product Type | Typical Yield | Appearance |
| Acetylacetone | 2-Methyl-3-acetyl-chromeno[2,3-b]pyridine | 85-92% | Yellow Needles |
| Ethyl Acetoacetate | Ethyl chromeno[2,3-b]pyridine-3-carboxylate | 78-85% | White Powder |
| Dimedone | Tetrahydrochromeno[2,3-b]quinoline | 88-95% | Pale Yellow Solid |
Master Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines
This protocol highlights the rearrangement capability of 3-FC. Reacting 3-FC with aminopyrazoles does not simply yield a Schiff base; it triggers a cascade rearrangement to form a tricyclic system.
Target Moiety: 3-(2-Hydroxybenzoyl)pyrazolo[3,4-b]pyridine Catalyst: p-Toluenesulfonic acid (p-TSA).
Step-by-Step Procedure
-
Mixing: Combine 3-formylchromone (1.0 mmol) and 5-amino-1-phenylpyrazole (1.0 mmol) in Ethanol (15 mL).
-
Catalysis: Add p-TSA (10 mol%, 17 mg).
-
Heating: Reflux for 2–3 hours.
-
Observation: The solution will initially turn bright yellow (intermediate formation) before darkening or precipitating the final product.
-
-
Isolation: Cool to 0°C. Filter the solid precipitate.
-
Purification: Wash with cold methanol. Recrystallize from Toluene.
Mechanistic Insight: The RORC Pathway
Understanding the mechanism is vital for troubleshooting. If yields are low, the "Ring-Closing" step is likely failing due to insufficient heat or incorrect pH.
Figure 2: The Ring-Opening Ring-Closing (RORC) mechanism. The critical step is the cleavage of the pyran ring (Step 3), which exposes the phenol and allows the nitrogen to attack the carbonyl/aldehyde.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Ring Opening | Switch solvent to DMF or Glacial Acetic Acid to increase solubility and temperature. |
| Sticky/Oily Product | Polymerization of 3-FC | Reduce reaction temperature to 60°C and increase time. Use EtOH over MeCN. |
| Starting Material Remains | Catalyst Deactivation | If using amine salts (e.g., acetates), ensure 1.0 equiv of base (Et3N) is added to free the amine. |
| Multiple Spots on TLC | Competition between C2 and CHO attack | Use Lewis Acid (Yb(OTf)3) instead of Brønsted acid to favor C2 attack selectivity. |
References
-
Ibrahim, M. A. M. (2010). Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde.[1][2] European Journal of Chemistry, 1(2), 124–128. Link
-
Sosnovskikh, V. Y. (2021).[3] Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. SynOpen, 5, 255–277.[3][4] Link
-
Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines from 3-formylchromone.[5][6][7] Tetrahedron Letters, 49(17), 2689-2691.
-
Ziarani, G. M., et al. (2020). The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions. Heterocycles, 100(7), 993. Link
-
Li, X., et al. (2022).[6][8] An Environmentally Benign Multicomponent Cascade Reaction of 3-Formylchromones. The Journal of Organic Chemistry, 87(13), 8562–8575.[9] Link[9]
Sources
- 1. Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde | European Journal of Chemistry [eurjchem.com]
- 2. scite.ai [scite.ai]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 9. An Environmentally Benign Multicomponent Cascade Reaction of 3-Formylchromones, 2-Naphthols, and Heterocyclic Ketal Aminals: Site-Selective Synthesis of Functionalized Morphan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-(2-Hydroxybenzoyl)pyrazoles from 3-Formylchromones and Hydrazines
Scientific Rationale & Scope
The pyrazole scaffold is a privileged pharmacophore in drug discovery, exhibiting profound anti-inflammatory, antimicrobial, and antiproliferative activities. Among the most efficient methods for constructing highly functionalized pyrazoles is the reaction of 3-formylchromones with hydrazine derivatives.
3-Formylchromones serve as highly versatile 1,3-dielectrophilic building blocks. They possess two distinct electrophilic centers: the highly reactive C-3 formyl group and the vinylogous ester C-2 position of the
Mechanistic Insights: The RORC Cascade
Understanding the reaction kinetics is critical for optimizing yields and preventing the isolation of incomplete intermediates. The transformation is not a concerted cycloaddition but rather a stepwise tandem reaction driven by the thermodynamic stability of the final aromatic pyrazole 2.
-
1,2-Addition (Kinetic Step): The primary amine of the hydrazine attacks the most electrophilic site—the C-3 formyl group. Subsequent dehydration yields a hydrazone intermediate. This step is rapid and often visually identifiable by the transient formation of a yellow precipitate.
-
Nucleophilic Attack at C-2: The secondary nitrogen of the hydrazone intermediate is positioned in close proximity to the C-2 carbon of the chromone. Driven by the
-effect of the adjacent nitrogen, it executes an intramolecular nucleophilic attack. -
-Pyrone Ring Cleavage: The attack at C-2 disrupts the vinylogous ester resonance, forcing the cleavage of the C2–O ether bond. This opens the
-pyrone ring, generating a phenoxide/enolate intermediate. -
Recyclization & Proton Transfer (Thermodynamic Step): The opened intermediate rapidly undergoes proton transfer and structural reorganization to close the new five-membered ring, yielding the highly stable, fully aromatic 4-(2-hydroxybenzoyl)pyrazole.
Reaction cascade for synthesizing 4-(2-hydroxybenzoyl)pyrazoles via RORC.
Experimental Protocol: Synthesis of 1-Aryl-4-(2-hydroxybenzoyl)pyrazoles
This self-validating protocol utilizes visual cues (solubility changes) and Thin-Layer Chromatography (TLC) to ensure the reaction proceeds past the kinetic hydrazone intermediate to the thermodynamic pyrazole product 3.
Materials & Reagents
-
Substrate: 3-Formylchromone (10.0 mmol, 1.74 g)
-
Reagent: Phenylhydrazine or Hydrazine Hydrate (11.0 mmol, 1.1 equiv.)
-
Solvent: Absolute Ethanol (25 mL)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
-
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, Büchner funnel.
Step-by-Step Methodology
-
Substrate Dissolution: Add 10.0 mmol of 3-formylchromone to the 50 mL round-bottom flask containing 25 mL of absolute ethanol. Stir at room temperature until a homogenous suspension or clear solution is achieved.
-
Catalyzed Condensation: Add 3–5 drops of glacial acetic acid. Causality note: The mild acid protonates the formyl oxygen, increasing its electrophilicity and accelerating the initial 1,2-addition.
-
Reagent Addition: Slowly add 11.0 mmol of the hydrazine derivative dropwise over 5 minutes.
-
Self-Validation Check: A yellow precipitate (the hydrazone intermediate) will typically form within 10–15 minutes of stirring at room temperature. Do not stop the reaction here.
-
-
Thermal Ring-Opening (Reflux): Attach the reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath. Maintain vigorous stirring.
-
Self-Validation Check: As the reaction reaches reflux, the kinetic yellow precipitate will gradually redissolve as the
-pyrone ring opens, transitioning into a deeper colored, homogenous solution.
-
-
Reaction Monitoring: Reflux for 2 to 4 hours. Monitor the reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product pyrazole will have a lower
value than the hydrazone intermediate due to the newly exposed, highly polar phenolic –OH group. -
Precipitation & Workup: Once TLC indicates complete consumption of the intermediate, remove the flask from heat. Allow it to cool to room temperature, then place it in an ice bath for 30 minutes. The thermodynamic pyrazole product will precipitate as a crystalline solid.
-
Isolation & Purification: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and trace impurities. Recrystallize from hot ethanol to yield the analytically pure product.
Quantitative Data: Substituent Effects on Yield
The electronic nature of substituents on the chromone ring and the hydrazine derivative significantly impacts reaction times and overall yields. Electron-withdrawing groups (EWGs) on the chromone generally accelerate the C-2 nucleophilic attack by increasing the electrophilicity of the enone system.
| Chromone Substituent (C-6) | Hydrazine Derivative | Reaction Time (h) | Isolated Yield (%) | Melting Point (°C) |
| –H (Unsubstituted) | Hydrazine hydrate | 2.0 | 82 | 165–167 |
| –H (Unsubstituted) | Phenylhydrazine | 2.5 | 78 | 142–144 |
| –CH₃ (EDG) | Phenylhydrazine | 3.0 | 75 | 155–157 |
| –Cl (EWG) | Hydrazine hydrate | 2.5 | 85 | 188–190 |
| –F (EWG) | Phenylhydrazine | 3.5 | 71 | 170–172 |
Data aggregated from standard synthesis profiles of 3-formylchromone derivatives under refluxing ethanol conditions.
References
- Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles.Taylor & Francis. [1]
- Synthesis of Chromone-Rel
- Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone.
Sources
Application Note: Strategic Michael Addition to 3-Formylchromone
Topic: Michael Addition Reactions of 3-Formylchromone with Nucleophiles Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers
Precision Functionalization of a Privileged Pharmacophore
Executive Summary
3-Formylchromone (3-FC) is a "chemical chameleon" in heterocyclic synthesis. It serves as a privileged scaffold in drug discovery due to its ability to differentiate nucleophiles based on hardness/softness and reaction conditions. While the aldehyde moiety at C-3 is susceptible to 1,2-addition (Knoevenagel condensation), the C-2 position is a highly reactive Michael acceptor.
This guide focuses exclusively on the Michael addition (1,4-conjugate addition) manifold. Mastering this pathway allows researchers to access complex, biologically active heterocycles—including xanthones, benzophenones, and pyrimidines—often through elegant domino or cascade sequences.
The Electrophilic Landscape: Mechanistic Grounding
To control the reaction, one must understand the competition between the electrophilic centers. 3-FC possesses three distinct sites for nucleophilic attack.
The Electrophilic Triad
-
C-2 Position (Soft Electrophile): The primary site for Michael addition. Attack here often triggers pyrone ring opening (the Kostanecki-Robinson type mechanism).
-
Aldehyde Carbon (Hard Electrophile): Site of Knoevenagel condensation or 1,2-addition.
-
C-4 Carbonyl: Generally less reactive but involved in final cyclization steps.
Key Insight: "Soft" nucleophiles (stabilized carbanions, thiols) and specific Lewis acid catalysts favor the Michael addition at C-2. This pathway is thermodynamically driven by the relief of ring strain upon subsequent rearrangement.
Visualization: Reactivity & Pathway Logic
Figure 1: The divergent reactivity pathways of 3-formylchromone. The Michael addition at C-2 is the gateway to ring transformation cascades.
Workflow A: Carbon-Centered Nucleophiles (The Xanthone Route)
This protocol targets the synthesis of functionalized xanthones or chromanones using 1,3-dicarbonyls. This is a Michael-initiated cascade reaction .
Mechanistic Rationale
The reaction with active methylene compounds (e.g., dimedone, barbituric acid) typically begins with a Knoevenagel condensation. However, under specific conditions (or with specific substrates like 4-hydroxycoumarin), the Michael addition becomes the dominant initial step or the second step of a [3+3] annulation, leading to fused ring systems.
Protocol: Synthesis of Tetrahydroxanthones via Domino Michael-Cyclization
Target: Fusion of dimedone to the chromone core.
Materials:
-
3-Formylchromone (1.0 equiv)
-
Dimedone (1.1 equiv)
-
Catalyst: L-Proline (10 mol%) or Triethylamine (TEA)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-formylchromone (174 mg, 1 mmol) and dimedone (154 mg, 1.1 mmol) in 5 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 10 mol% L-Proline. Note: Organocatalysts like proline provide milder conditions than inorganic bases, preventing decomposition.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Checkpoint: The disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent product spot indicates progress.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out.
-
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/DMF.
Expected Outcome: High yield (>85%) of the hexahydroxanthene-1,8-dione derivative.[1]
Data Summary: Catalyst Efficiency Comparison
| Catalyst | Solvent | Time (h) | Yield (%) | Notes |
| L-Proline | EtOH | 2.5 | 92 | Green, mild, high purity |
| TEA | MeOH | 1.5 | 88 | Faster, but requires aqueous workup |
| NaOH | H2O/EtOH | 0.5 | 65 | Low yield due to ring hydrolysis (side reaction) |
Workflow B: Nitrogen-Centered Nucleophiles (The Recyclization)
Reaction with binucleophilic amines (e.g., hydrazines, amidines) is a classic example of Michael addition-induced ring transformation .
Mechanistic Rationale
The amine nitrogen attacks C-2 (Michael addition). The resulting intermediate undergoes ring opening of the pyrone, followed by intramolecular condensation with the aldehyde or carbonyl group to form a new, stable heterocycle (e.g., pyrazole).
Protocol: Synthesis of Pyrazoles
Target: Conversion of 3-FC to 5-(2-hydroxybenzoyl)pyrazole.
Step-by-Step Methodology:
-
Setup: In a microwave vial, combine 3-formylchromone (1 mmol) and Phenylhydrazine (1.1 mmol).
-
Solvent: Add 3 mL of Ethanol. Acid catalysis (2 drops of acetic acid) is optional but helps proton transfer.
-
Irradiation: Microwave at 80°C (100 W) for 10 minutes. Alternatively: Reflux for 1 hour.
-
Isolation: Pour the mixture into crushed ice. The pyrone ring opens and recyclizes to the pyrazole, which precipitates as a solid.
-
Validation: Check 1H NMR. The characteristic chromone C-2 proton singlet (~8.5 ppm) will disappear, replaced by the pyrazole proton signal.
Advanced Frontier: Asymmetric Organocatalysis
Modern drug development requires enantiopure scaffolds. 3-FC is an excellent substrate for asymmetric Michael additions using chiral organocatalysts.
The Strategy
Use a chiral bifunctional catalyst (e.g., Squaramide or Thiourea) to activate the nucleophile (via H-bonding) and the 3-FC (via general base catalysis), directing the attack to one face of the C-2 alkene.
Protocol: Enantioselective Michael Addition of Malonates
Reference: Based on methodologies involving chiral squaramides (See Zhao et al., Ref 3).
Materials:
-
Diethyl malonate[4]
-
Catalyst: Chiral Squaramide (5 mol%)
-
Solvent: Toluene or DCM (low polarity enhances H-bonding)
Workflow:
-
Mix: Dissolve 3-FC (0.2 mmol) and catalyst (0.01 mmol) in Toluene (1.0 mL) at 0°C.
-
Addition: Add diethyl malonate (0.24 mmol) dropwise.
-
Incubation: Stir at 0°C for 24 hours. Lower temperature enhances enantioselectivity (ee).
-
Purification: Flash column chromatography on silica gel.
Self-Validating Check:
-
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH 80:20).
-
Success Criteria: >90% Yield, >90% ee.
Troubleshooting & Optimization
Regioselectivity Control (1,2 vs 1,4)
-
Problem: Nucleophile attacks the aldehyde (1,2-addition) instead of C-2.
-
Solution: Use "softer" nucleophiles or bulky Lewis acids that sterically hinder the aldehyde. Using non-polar solvents often favors the Michael pathway by destabilizing the charged intermediate of the 1,2-addition.
Preventing Polymerization
-
Problem: 3-FC is highly reactive and can oligomerize.
-
Solution: Always add the nucleophile to the solution of 3-FC slowly. Keep the concentration below 0.5 M.
Diagnostic Flowchart
Figure 2: Decision tree for analyzing reaction outcomes based on NMR signatures.
References
-
Silva, A. M. S., et al. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI Molecules.
-
Ibrahim, M. A. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry.
-
Zhao, B. L., et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
-
Haas, D., et al. (2016). Recent advances in organocatalytic asymmetric Michael reactions. RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Three-component reactions of isocyanoacetates, amines and 3-formylchromones initiated by an unexpected aza-Michael addition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 8. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of 3-Formylchromone
Executive Summary
3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a pivotal pharmacophore and intermediate in the synthesis of heterocyclic compounds, including Schiff bases and chromone-fused derivatives.[1][2][3] While the Vilsmeier-Haack formylation of 2'-hydroxyacetophenone is the industry-standard synthesis route, it frequently yields a crude product contaminated with resinous phosphorus byproducts, unreacted Vilsmeier reagent, and inorganic salts.[1][2]
This guide provides a definitive protocol for the purification of 3-formylchromone. Unlike generic purification guides, this protocol addresses the specific solubility profile of the chromone scaffold, prioritizing Ethanol (95-100%) as the solvent of choice due to its optimal temperature-dependent solubility coefficient, while offering alternative solvent systems for difficult batches.[1][2]
Solvent Selection & Mechanistic Rationale
The selection of a recrystallization solvent for 3-formylchromone is governed by the "Like Dissolves Like" principle, but nuanced by the need to reject polar inorganic impurities (phosphates) and non-polar tars.[1][2]
Primary Solvent: Ethanol (EtOH)[1][2]
-
Mechanism: Ethanol acts as a Lewis base, interacting moderately with the carbonyl oxygens of the chromone ring.[1]
-
Thermodynamics: 3-FC exhibits a steep solubility curve in ethanol—sparingly soluble at room temperature (RT) but freely soluble at boiling point (78 °C).[1][2] This ensures high recovery rates (typically >70%).[1][2]
-
Impurity Rejection: Inorganic salts generated during the Vilsmeier workup (e.g., sodium phosphate salts) are largely insoluble in hot ethanol and can be removed via hot filtration.[1][2]
Alternative Solvents
-
Acetone: effective for highly impure, "tarry" crudes. 3-FC is more soluble in acetone than ethanol; however, recovery yields are often lower unless an anti-solvent (e.g., Hexane) is added.[1][2]
-
Glacial Acetic Acid: Used only for derivatives that are sparingly soluble in ethanol.[2] Not recommended for unsubstituted 3-FC due to difficulty in removing trace acid, which can catalyze degradation.[1][2]
-
Toluene: Useful for removing water-soluble impurities, but 3-FC has lower solubility, requiring larger solvent volumes.[1][2]
Comparative Solvent Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Typical Recovery | Hazard Level |
| Ethanol (95%) | High | Low | Excellent (Salts/Tars) | 70-85% | Low |
| Acetone | Very High | Moderate | Good (Tars only) | 50-60% | High (Flammability) |
| Toluene | Moderate | Very Low | Moderate | 60-70% | Moderate |
| DMF/Water | High | Low | Poor (Traps solvent) | N/A | High (Toxicity) |
Experimental Protocol: The "Golden Standard" Recrystallization
Objective: Purify crude 3-formylchromone (yellow/orange solid) to analytical grade (white/pale cream needles, mp 151–153 °C).
Materials
Step-by-Step Procedure
Phase 1: Saturation
-
Weighing: Place 5.0 g of crude 3-formylchromone into a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add 15 mL of Ethanol. Add a magnetic stir bar.[1][2]
-
Heating: Heat the mixture to reflux (approx. 80 °C) with stirring.
-
Titration: If solids remain after boiling commences, add hot ethanol in 1-2 mL increments. Stop immediately once the solution becomes clear.
Phase 2: Hot Filtration (Critical Step)[1][2]
-
Charcoal Treatment: If the solution is dark brown/red, remove from heat, add 0.1 g activated charcoal, and boil for 2 minutes.
-
Filtration: While keeping the solution near boiling, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.
Phase 3: Crystallization[1][2][5][6]
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed on a cork ring or wood block.[1][2]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize yield.
Phase 4: Isolation[2]
-
Filtration: Collect crystals via vacuum filtration using a Büchner funnel.[1][2][5]
-
Washing: Wash the filter cake with 2 x 5 mL of ice-cold ethanol.
-
Caution: Do not use room temperature ethanol, or you will re-dissolve the product.[1]
-
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours or air dry overnight.
Visualizing the Workflow
Diagram 1: Synthesis & Purification Logic
This diagram illustrates the flow from the Vilsmeier-Haack reaction to the final purified crystal, highlighting the critical decision points.
Caption: Figure 1.[1][2][7] Process flow for the synthesis and purification of 3-formylchromone.
Diagram 2: Troubleshooting "Oiling Out"
A common failure mode is the product separating as an oil.[1][2] This decision tree guides the remediation.
Caption: Figure 2. Decision tree for resolving "oiling out" during crystallization.
Quality Control & Troubleshooting
Quality Attributes
-
Melting Point: The purified product should melt sharply between 151–153 °C [1][3].[1][2] A range >2 °C indicates retained solvent or impurities.[1][2]
-
Appearance: Should be crystalline needles. Amorphous powder suggests rapid precipitation and lower purity.[1][2]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product oils out | Cooling too fast or solution too concentrated.[1][2][5] | Re-heat to dissolve.[1][2][5] Add 10% more solvent.[1][2] Wrap flask in foil/towel to slow cooling. Seed with a pure crystal. |
| Low Yield (<50%) | Too much solvent used.[1][2] | Evaporate 30% of the solvent on a rotovap and re-cool.[1][2] |
| Colored Crystals | Trapped resinous impurities.[1][2] | Re-crystallize using activated charcoal (1-2% w/w).[1][2] |
| Insoluble Matter | Inorganic salts (Phosphates).[1][2] | Ensure rigorous hot filtration.[1][2] Do not attempt to dissolve this residue.[1][2] |
References
-
CAS Common Chemistry. (n.d.).[1][2][8] 3-Formylchromone (CAS RN: 17422-74-1).[1][2][3][8][9] Retrieved from [Link][1][2][8]
-
Nandgaonkar, R.G., & Ingle, V.N. (2005).[1][2] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3). Retrieved from [Link][1][2]
-
Mettler Toledo. (n.d.).[1][2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1][2]
Sources
- 1. sciforum.net [sciforum.net]
- 2. asianpubs.org [asianpubs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 7. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: TLC Visualization Methods for 3-Formylchromone Reaction Monitoring
Executive Summary
3-Formylchromone (3-FC) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a precursor for pyrimidines, pyrazoles, and Schiff bases. Its chemical duality—possessing an electrophilic aldehyde at C3 and a Michael acceptor site at C2—presents unique challenges for Thin Layer Chromatography (TLC) monitoring.
This guide details the 2,4-Dinitrophenylhydrazine (2,4-DNP) staining protocol as the primary chemical validation method, supported by UV fluorescence quenching (254 nm) as the non-destructive baseline. We prioritize these methods to differentiate the aldehyde functionality of 3-FC from common starting materials (e.g., 2'-hydroxyacetophenone) and downstream condensation products.
Chemical Context & Visualization Logic
The Challenge of 3-Formylchromone
Unlike simple aromatics, 3-FC requires monitoring of specific functional group transformations.
-
The Chromophore: The benzopyrone ring allows for strong UV absorption.
-
The Aldehyde (C3-CHO): This is the reactive center for Knoevenagel and Schiff base reactions. Its disappearance is the primary indicator of reaction completion.
-
Stability: 3-FC is susceptible to oxidation (forming chromone-3-carboxylic acid) and acetal formation in alcoholic solvents, leading to "ghost spots" on TLC.
Decision Matrix for Stain Selection
The following logic gate determines the appropriate visualization method based on the specific reaction stage.
Figure 1: Visualization Logic Flow. Selecting the correct stain based on the specific chemical transformation of the 3-FC scaffold.
Primary Visualization: UV Fluorescence (254 nm)
Status: Mandatory / Non-Destructive Mechanism: Fluorescence Quenching
Most commercial silica gel plates (e.g., Silica Gel 60 F254) contain a fluorescent indicator (zinc silicate or manganese-activated zinc silicate).
-
Excitation: Under 254 nm light, the background fluoresces bright green.
-
Quenching: The conjugated
-system of the chromone ring absorbs the 254 nm radiation. -
Result: 3-FC appears as a dark purple/black spot against a green background.
Critical Insight: 2'-hydroxyacetophenone (starting material) is also UV active. UV alone cannot distinguish between the starting material and the product if Rf values are close. Chemical staining is required for confirmation.
Secondary Visualization: 2,4-DNP (The Gold Standard)
Status: Destructive / Functional Group Specific Target: Aldehydes and Ketones
The reaction between 3-formylchromone and 2,4-dinitrophenylhydrazine forms a hydrazone precipitate. This is the most reliable method to confirm the presence of the unreacted 3-FC aldehyde group.
Protocol: Preparation of Brady’s Reagent (2,4-DNP)
Safety Note: Sulfuric acid is corrosive. 2,4-DNP is shock-sensitive when dry; keep wet.
| Component | Quantity | Notes |
| 2,4-Dinitrophenylhydrazine | 12 g | Use moist solid to minimize explosion risk.[1][2] |
| Conc. Sulfuric Acid ( | 60 mL | Add slowly to the ethanol/water mixture. |
| Water | 80 mL | Distilled. |
| Ethanol (95%) | 200 mL | Solvent base.[1][2][3] |
Preparation Steps:
-
Slowly add sulfuric acid with stirring (Exothermic!).
-
Allow to cool and filter if solids precipitate.
Experimental Workflow
-
Elution: Run the TLC plate in Hexane:Ethyl Acetate (typically 7:3 or 6:4 for 3-FC).
-
Drying: Ensure all elution solvent is evaporated.
-
Dipping: Dip the plate quickly into the 2,4-DNP solution. Do not heat.
-
Observation:
-
3-Formylchromone: Immediate development of Yellow/Orange spots.
-
Condensation Products (e.g., Schiff bases): usually do not stain or stain very faintly/slowly compared to the free aldehyde.
-
Alternative Stains: KMnO4 & Vanillin[1][4]
While 2,4-DNP is specific, general stains help visualize impurities or non-carbonyl products.
Potassium Permanganate ( )[4][5][6]
-
Mechanism: Oxidation of the aldehyde to carboxylic acid and oxidation of the double bond.
-
Appearance: Yellow/Brown spots on a bright purple background.
-
Utility: Useful for detecting decomposition products (oxidized material) that may not stain strongly with DNP.
Vanillin / Sulfuric Acid[1][4][6]
-
Mechanism: Electrophilic aromatic substitution and condensation.
-
Appearance: A wide range of colors (often grey, purple, or green) upon heating.
-
Utility: Excellent for differentiating the final product from the starting material if the product lacks a carbonyl group (e.g., after reduction or cyclization).
Data Interpretation & Troubleshooting
Rf Value Guidelines (Hexane:EtOAc 6:4)
Note: Values are approximate and depend on silica humidity and solvent quality.
| Compound | Approx Rf | UV (254nm) | 2,4-DNP Stain |
| 2'-Hydroxyacetophenone | 0.7 - 0.8 | Dark Spot | Red/Orange (Ketone) |
| 3-Formylchromone (3-FC) | 0.4 - 0.5 | Dark Spot | Bright Yellow/Orange |
| Chromone-3-carboxylic acid | < 0.1 (Streak) | Dark Spot | Negative/Faint |
| Schiff Base Product | 0.3 - 0.6 | Dark Spot | Negative (usually) |
Common Artifacts
-
Acetals (Ghost Spots): If running TLC in Methanol, the aldehyde group of 3-FC can form a hemiacetal in situ, creating a secondary spot or streak.
-
Solution: Use non-nucleophilic solvents like Ethyl Acetate/Hexane or DCM.
-
-
Streaking: 3-FC can oxidize to the carboxylic acid on the silica (which is slightly acidic).
-
Solution: Add 1% Acetic Acid to the eluent to sharpen the acid peak, or run the plate immediately after spotting.
-
Validated Workflow Diagram
Figure 2: Step-by-step execution protocol for monitoring 3-FC reactions.
References
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[3][4][5] Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
MDPI. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds. Molecules, 10(8), 937-960. Retrieved from [Link]
Sources
Troubleshooting & Optimization
3-formylchromone oiling out during recrystallization troubleshooting
Executive Summary
3-Formylchromone (Chromone-3-carboxaldehyde) is a critical intermediate synthesized primarily via the Vilsmeier-Haack reaction.[1][2] Users frequently report "oiling out" (Liquid-Liquid Phase Separation, LLPS) during recrystallization. This phenomenon occurs when the compound separates as a solute-rich liquid phase rather than a solid crystal lattice.[3][4]
This guide addresses the thermodynamic root causes—specifically the depression of the melting point by Vilsmeier impurities (DMF/POCl
Part 1: Diagnostic & Root Cause Analysis
Q: Why is my 3-formylchromone oiling out instead of crystallizing?
A: Oiling out is a thermodynamic failure where the solution enters a metastable region where a liquid-liquid split is more energetically favorable than nucleation. For 3-formylchromone, this is typically driven by two factors:
-
Melting Point Depression (The "Vilsmeier Curse"):
-
Pure MP: 152–155 °C.
-
Impure MP: Residual DMF (reaction solvent) and phosphorus byproducts significantly lower the melting point. If the effective melting point of your crude material drops below the boiling point of your recrystallization solvent (e.g., Ethanol, BP 78 °C), the compound will melt into an oil before it dissolves or precipitate as an oil upon cooling.
-
-
Supersaturation Overshoot:
-
Rapid cooling forces the system into the "Oiling Out Zone" (see Diagram 1) before crystal nuclei can form. The oil droplets are thermodynamically stable but kinetically trap impurities, making subsequent crystallization difficult.
-
Visualizing the Problem
The following phase diagram illustrates why your compound is oiling out.
Figure 1: Phase separation pathway. Oiling out occurs when the system enters the metastable zone (red) before nucleation (green) can occur.
Part 2: Solvent Selection & Optimization
Q: Which solvent system should I be using?
A: While Ethanol is the standard literature solvent, it often fails if the crude material is wet with DMF. Use the table below to select the correct system based on your crude purity.
| Solvent System | Role | Suitability | Protocol Notes |
| Ethanol (95% or Abs.) | Primary | High Purity Crude (>90%) | Standard choice. Dissolve at reflux. If oiling occurs, add traces of water to increase polarity slightly, or switch to Toluene. |
| Toluene | Alternative | Medium Purity | Higher boiling point (110°C) allows dissolution of harder solids. Good for removing non-polar tars. |
| Acetone / Hexane | Binary | Oiled Material | Dissolve in min. Acetone; add Hexane until turbid. Warning: Acetone evaporates fast; keep system closed. |
| Water / Ethanol | Risky | Not Recommended | 3-formylchromone can undergo ring opening/hydrolysis in hot aqueous media if acidic impurities are present. Avoid prolonged boiling. |
Part 3: The Rescue Protocol (Step-by-Step)
Q: I currently have an oil at the bottom of my flask. How do I fix this?
A: Do not cool the oil further; it will solidify into an impure glass. Follow this "Iso-thermal Rescue" protocol immediately.
Protocol: Trituration and Seeding
-
Re-heat: Place the flask back on the heat source until the oil re-dissolves into the solvent.
-
Correction: If the oil does not dissolve even at reflux, you have too little solvent. Add solvent in 1 mL increments.
-
-
The "Cloud Point" Adjustment:
-
Seeding (The Critical Step):
-
Add a tiny crystal of pure 3-formylchromone.
-
No Seed Available? Take a glass rod, dip it in the solution, remove it, and let the solvent evaporate on the rod to form micro-crystals. Re-insert the rod and scratch the inner wall of the flask at the air-liquid interface.
-
-
Insulated Cooling:
-
Wrap the flask in a towel or place it in a warm water bath (turned off) to ensure very slow cooling.
-
Do not use an ice bath yet.
-
-
Agitation:
-
Stir slowly (magnetic stirring) to prevent the oil droplets from coalescing. The seed crystals will act as templates, drawing solute from the solution before it can phase-separate into oil.
-
Workflow Diagram: Recovering an Oiled Batch
Figure 2: Decision tree for recovering a batch that has oiled out.
Part 4: Prevention (Pre-Recrystallization Wash)
Q: How do I prevent this in future batches?
A: The root cause is often the Vilsmeier-Haack reaction byproduct (DMF). DMF acts as a "solubilizer" that keeps the product in the liquid phase.
The "Cold Wash" Pre-treatment: Before attempting recrystallization, you must remove residual DMF from the crude solid.
-
Filter the crude reaction precipitate.[2]
-
Wash the solid cake thoroughly with copious amounts of cold water .
-
Why? DMF is miscible with water; 3-formylchromone is not.
-
-
Dry completely. Any residual water will lower the solubility in non-polar solvents or affect the Ethanol ratio.
References
-
Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents. I. Synthesis of 4-oxo-4H-1-benzopyran-3-carboxamides and their derivatives. Journal of Medicinal Chemistry, 16(11), 1292–1295.
- Ishar, M. P. S., Singh, G., Singh, S., & Sreenivasan, K. K. (2006). Synthesis and characterization of 3-formylchromone derivatives. Bioorganic & Medicinal Chemistry Letters. (General reference for Vilsmeier-Haack conditions).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.[4][5][6] Particle Engineering Technical Resources.
-
PubChem. (n.d.). 3-Formylchromone Compound Summary. National Library of Medicine.
Sources
- 1. sciforum.net [sciforum.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. mt.com [mt.com]
Technical Support Center: Solvent-Driven Divergence in 3-Formylchromone Pathways (Methanol vs. Ethanol)
Welcome to the Technical Support Center for 3-Formylchromone (3-FC) chemistry. 3-FC is a highly versatile, electron-deficient heterocycle containing three distinct electrophilic centers: the C-2 position, the C-4 carbonyl, and the C-3 formyl group. A frequent challenge reported by drug development professionals and synthetic chemists is the unexpected divergence in product profiles when switching between short-chain alcoholic solvents.
This guide provides mechanistic troubleshooting, validated protocols, and structural causality to ensure predictable synthetic outcomes when using methanol (MeOH) versus ethanol (EtOH).
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does changing my solvent from ethanol to methanol completely alter the 3-formylchromone product profile during amine condensation? A1: The divergence is fundamentally driven by the differential nucleophilicity, steric bulk, and product solubility associated with the two solvents. In methanol, the solvent acts as a highly active nucleophile. When reacting 3-FC with cyclic secondary amines, methanol readily attacks the C-2 position, yielding (E)-2-methoxy-3-(aminomethylene)chroman-4-ones 1. Conversely, ethanol is bulkier and less nucleophilic. In ethanol, the amine itself acts as the primary nucleophile at C-2, which often leads to subsequent γ-pyrone ring opening, forming enaminoketones or (E)-2-amino-3-(aminomethylene)chroman-4-ones [[1]]().
Q2: I am observing spontaneous γ-pyrone ring opening in ethanol but not in methanol. What is the causality behind this? A2: Ring opening is a thermodynamic sink that occurs when the intermediate C-2 adduct is unstable. In methanol, the small methoxy group forms a stable 2-methoxychromanone precipitate, effectively trapping the intermediate and halting further rearrangement [[1]](). In ethanol, the bulky ethoxy group is a poorer nucleophile, allowing the secondary amine to attack C-2. The resulting 2-amino adduct is highly strained and undergoes electrocyclic ring opening to form stable, hydrogen-bonded enaminoketones [[2]]().
Q3: How can I prevent transacetalization or unwanted solvent incorporation? A3: 3-Formylchromones are highly sensitive to protic environments. 2-Alkoxy-3-enamines formed in these reactions can undergo transacetalization with both short and long-chain alcohols 3. To completely prevent solvent incorporation, you must switch to an aprotic solvent (e.g., THF, CH₂Cl₂, or acetonitrile). In aprotic media, the reaction strictly yields imines or enamines without C-2 solvent addition 3.
Section 2: Experimental Workflows & Validated Protocols
To ensure reproducibility, every protocol must be treated as a self-validating system. The precipitation of the product serves as an internal indicator of reaction completion and thermodynamic stability.
Protocol A: Synthesis of (E)-2-Methoxy-3-(aminomethylene)chroman-4-ones (Methanol Pathway)
Objective: Trap the C-2 intermediate using methanol to prevent ring opening.
-
Preparation: Suspend 3-formylchromone (1.0 mmol, 174 mg) in 1.5 mL of ice-cold, anhydrous Methanol.
-
Amine Addition: Dissolve the cyclic secondary amine (e.g., morpholine or piperidine, 1.0 - 2.0 mmol) in 1.5 mL of Methanol. Add this dropwise to the 3-FC suspension over 10 minutes under vigorous stirring.
-
Reaction Phase: Stir the mixture at room temperature (20-25 °C) for exactly 2 hours.
-
Self-Validation: The solution will transition from clear to a cloudy suspension as the 2-methoxy adduct exceeds its solubility limit in methanol, driving the equilibrium forward 1.
-
-
Isolation: Transfer the flask to a -30 °C freezer overnight to maximize precipitation.
-
Purification: Filter the precipitate via vacuum filtration, wash with 2 mL of ice-cold Methanol, and dry under a vacuum. No external catalyst is required 3.
Protocol B: Synthesis of Ring-Opened Enaminoketones (Ethanol Pathway)
Objective: Utilize ethanol to promote amine attack at C-2 and subsequent γ-pyrone ring opening.
-
Preparation: Suspend 3-formylchromone (2.0 mmol, 348 mg) in 4.0 mL of absolute Ethanol.
-
Amine Addition: Dissolve the cyclic secondary amine (4.0 mmol) in 1.5 mL of Ethanol. Add dropwise to the 3-FC suspension over 10 minutes.
-
Reaction Phase: Stir at room temperature for 1 hour.
-
Causality Note: The increased steric bulk of ethanol prevents it from trapping the C-2 carbon, forcing the amine to attack and trigger the ring-opening cascade 1.
-
-
Isolation: Store the mixture at -30 °C overnight.
-
Purification: Filter the resulting yellow crystals (color is characteristic of the extended conjugation in enaminoketones), wash with cold Ethanol, and recrystallize.
Section 3: Quantitative Data & Solvent Comparison
The following table summarizes the physicochemical drivers dictating the reaction pathways:
| Solvent | Nucleophilicity | Steric Hindrance | Primary C-2 Attacker | Dominant Product Profile | Ring Opening? |
| Methanol | High | Low | Solvent (Methoxy) | (E)-2-Methoxy-3-enamines | No (Trapped) |
| Ethanol | Moderate | Moderate | Amine | Enaminoketones / 2-Amino adducts | Yes (Frequent) |
| 2-Propanol | Low | High | Amine | Imines (with primary amines) | No |
| THF / CH₂Cl₂ | None (Aprotic) | N/A | Amine | Imines / Enamines | No |
Section 4: Pathway & Troubleshooting Visualizations
Fig 1: Solvent-dependent reaction pathways of 3-formylchromone with secondary amines.
Fig 2: Troubleshooting logic for unexpected 3-formylchromone reaction products.
References
- Source: thieme-connect.
- Title: Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency...
- Source: tandfonline.
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stability of 3-formylchromone in basic conditions
A Guide for Researchers on Navigating the Stability of 3-Formylchromone in Basic Conditions
Welcome to the technical support center for 3-formylchromone. As a Senior Application Scientist, I understand that while 3-formylchromone is an exceptionally versatile building block for synthesizing a wide array of heterocyclic compounds, its behavior in basic conditions can be a significant source of experimental challenges.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and clear answers to frequently asked questions, empowering you to anticipate and resolve issues related to the stability of this valuable synthon.
The core of the challenge lies in the inherent reactivity of the 3-formylchromone scaffold. It possesses three primary electron-deficient sites: the aldehyde carbon, the C-4 carbonyl carbon, and, most critically for stability, the C-2 carbon of the γ-pyrone ring.[3][4] The presence of electron-withdrawing groups at both the C-3 (formyl) and C-4 (keto) positions renders the C-2 position highly electrophilic. This makes it a prime target for nucleophilic attack, especially by bases or other nucleophiles present in the reaction mixture. Such an attack initiates a ring-opening cascade, which is often the root cause of low yields, unexpected side products, and reaction failures.[5][6][7]
This guide will help you understand and control this reactivity to achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in a question-and-answer format, providing insights into the cause and detailed, actionable solutions.
Issue 1: My reaction has low or no yield. The starting material is consumed, but TLC shows a complex mixture of products.
Question: I am attempting a Knoevenagel condensation with an active methylene compound using sodium ethoxide in ethanol. My 3-formylchromone is consumed quickly, but instead of my desired α,β-unsaturated product, I'm getting a smear on my TLC plate and very low yields of anything isolable. What's going wrong?
Probable Cause: This is a classic case of the desired reaction at the formyl group being outcompeted by the degradation of the chromone ring itself. Strong bases, such as sodium hydroxide, potassium hydroxide, or alkoxides like sodium ethoxide, are potent nucleophiles that readily attack the C-2 position of the chromone, leading to rapid ring opening and subsequent decomposition or side reactions.[7][8]
Solution: The key is to select a base that is strong enough to deprotonate your active methylene compound for the Knoevenagel condensation but not so nucleophilic that it aggressively attacks the chromone ring.
Recommendations:
-
Switch to a Milder Base: Organic bases are often the best choice. Piperidine, pyridine, or triethylamine (Et₃N) are excellent catalysts for Knoevenagel-type reactions involving 3-formylchromone.[3][9]
-
Optimize Reaction Temperature: Many of these condensations can proceed efficiently at room temperature or with gentle warming. Avoid high temperatures (e.g., refluxing in ethanol) for extended periods, as this will accelerate the degradation pathway.
-
Monitor Closely: Use TLC to track the reaction's progress. Aim to stop the reaction as soon as the 3-formylchromone has been consumed to prevent the product from degrading under the reaction conditions.
Table 1: Comparison of Bases for Reactions with 3-Formylchromone
| Base Type | Examples | Recommended Use | Risk of Ring Opening |
| Strong Inorganic/Alkoxide | NaOH, KOH, NaOEt, K₂CO₃ | Generally not recommended unless ring-opening is the desired outcome.[7] | High |
| Weak Organic Amines | Piperidine, Pyridine | Knoevenagel and similar condensations at the formyl group.[3][9] | Low to Moderate |
| Non-Nucleophilic Organic | DBU, DBN | Can be used for domino reactions where controlled ring-opening is part of the sequence.[8] | Moderate to High |
Issue 2: I isolated an unexpected product containing a solvent molecule.
Question: I ran a reaction with 3-formylchromone and an aromatic amine in refluxing methanol, hoping to form a Schiff base. However, my characterization data (NMR and MS) suggest that a methoxy group has been added to the molecule, and the chromone core has rearranged into a chromanone. Why did this happen?
Probable Cause: You have observed a direct consequence of the γ-pyrone ring's susceptibility to nucleophiles. In this case, your solvent (methanol) acted as a nucleophile. The reaction proceeds via nucleophilic attack of the amine or the alcohol at the C-2 position, leading to the opening of the pyrone ring. This is often followed by a series of rearrangements that can incorporate the solvent molecule into the final product, frequently forming a 2-alkoxy-chromanone derivative.[10][11]
Solution:
-
Change the Solvent: The most effective solution is to switch to an aprotic, non-nucleophilic solvent. Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or dioxane are excellent alternatives that will not participate in the reaction.[11]
-
Reduce Temperature: If a protic solvent is absolutely necessary, running the reaction at a lower temperature can significantly reduce the rate of nucleophilic attack by the solvent.
-
Understand the Mechanism: Recognizing this potential pathway is key to troubleshooting. The diagram below illustrates this common side reaction.
Diagram: Nucleophilic Ring Opening by Solvent
Caption: Mechanism of solvent-mediated ring opening of 3-formylchromone.
Issue 3: My domino reaction to form a fused heterocycle is failing.
Question: I am trying to synthesize a fused pyrazole system by reacting 3-formylchromone with hydrazine hydrate. The literature suggests this should work, but I am isolating the 4-(2-hydroxybenzoyl)pyrazole, which is a ring-opened product, not the fused chromeno-pyrazole I expected. How can I promote the desired cyclization?
Probable Cause: This is a very common and important reaction pathway for 3-formylchromones. The reaction with bifunctional nucleophiles like hydrazine often proceeds through a sequence of condensation at the formyl group, followed by nucleophilic attack at C-2, ring opening, and then recyclization.[12][13][14] Your isolation of the ring-opened pyrazole indicates that the final cyclization step to form the fused system is not occurring under your current conditions. The 4-(2-hydroxybenzoyl)pyrazole is a stable intermediate in this process.
Solution:
-
Change the Reaction Medium: The choice of solvent and catalyst is critical. While the initial ring-opening might occur readily in a basic medium like alcoholic KOH, the subsequent cyclization may require acidic or neutral conditions.[13] Some procedures use a one-pot method with a specific catalyst, while others might involve isolating the intermediate and performing the cyclization in a separate step.
-
Consider a Tandem Approach: Try performing the reaction in a solvent like ethanol or DMF, sometimes with a catalytic amount of acid (like acetic acid or p-toluenesulfonic acid) to promote both the initial condensation and the final dehydration/cyclization step.[15]
-
Control Stoichiometry: Ensure you are using the correct molar equivalents of your reagents as specified in literature protocols for similar transformations.
Diagram: Competing Pathways in Fused-Ring Synthesis
Caption: Desired vs. side pathways in reactions with binucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason for the instability of the 3-formylchromone ring in basic conditions?
The instability is due to the electronic properties of the γ-pyrone ring system, which is significantly influenced by its substituents. The C-4 keto group and the C-3 formyl group are both strongly electron-withdrawing. This electronic pull makes the C-2 carbon atom highly electrophilic and, therefore, very susceptible to attack by nucleophiles. Basic conditions provide these nucleophiles (e.g., OH⁻, RO⁻), which readily attack the C-2 position, breaking the C2-O1 ether bond and causing the pyrone ring to open.[5][6][7]
Q2: How do I choose the right base for my reaction?
The choice of base depends entirely on the intended reaction.
-
For condensations at the C-3 aldehyde (e.g., Knoevenagel, Wittig): Use a weak, non-nucleophilic organic base. Catalytic amounts of piperidine, pyridine, or triethylamine are standard choices that minimize ring-opening.[3][9]
-
For reactions requiring ring-opening as part of a desired transformation (e.g., synthesis of pyrazoles from hydrazines): A stronger base like alcoholic potassium hydroxide or an organic base like DBU might be necessary to facilitate the initial ring-opening step.[8][13]
-
General Rule: Always start with the mildest base possible that can achieve the desired transformation and run the reaction at the lowest feasible temperature.
Q3: Can I use protic solvents like ethanol or methanol?
You can, but with extreme caution. Alcohols are nucleophiles and can attack the C-2 position, leading to ring-opening and the formation of 2-alkoxy-chromanone byproducts, as detailed in Troubleshooting Issue #2.[10][11] If your reagents have poor solubility in aprotic solvents, and an alcohol is required, use it at the lowest possible temperature for the shortest possible time and be prepared to isolate potential byproducts. Aprotic solvents like THF, dioxane, CH₂Cl₂, or acetonitrile are generally safer choices.
Q4: Are there specific storage recommendations for 3-formylchromone?
3-Formylchromone is a stable crystalline solid. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from light and, most importantly, away from basic compounds or vapors.[16][17] Solutions of 3-formylchromone, particularly in nucleophilic or basic solvents, are not stable and should always be prepared fresh before use.
References
-
Ali, T. E., & El-Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]
-
Shatokhin, S. S., Tuskaev, V. A., Gagieva, S. C., & Oganesyan, É. T. (2021). Synthesis of heterocyclic analogs of isoflavone and homoisoflavone based on 3-formylchromone. Russian Chemical Bulletin, 70(1), 1-20. [Link]
-
Ali, T. E., & El-Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. SciSpace. [Link]
-
Gáspár, A., & Lévai, A. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-960. [Link]
-
Lévai, A. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. MDPI. [Link]
-
ResearchGate. (2019). The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions. Request PDF. [Link]
-
Unknown Author. (2022). α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone. ACS Publications. [Link]
-
Neves, M. G. P. M. S., et al. (2016). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 21(9), 1195. [Link]
-
Ali, T. E. S., et al. (2024). Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Taylor & Francis Online. [Link]
-
Ali, T. E. (2013). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. Request PDF on ResearchGate. [Link]
-
Unknown Author. (n.d.). Knoevenagel Condensation. Cambridge University Press. [Link]
-
Lévai, A. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. PubMed. [Link]
-
El-Dean, A. M. K., et al. (2015). Conversion of 3-formylchromone into biologically important pyrimidines and pyrazoles. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. organic-chemistry.org. [Link]
-
Palko, J., et al. (2012). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. Request PDF on ResearchGate. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Oreate AI. (2024). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. [Link]
-
Ibrahim, M. A. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. Request PDF on ResearchGate. [Link]
-
Kumar, A., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). RSC Publishing. [Link]
-
Orlov, V. D., & Gella, I. M. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Thieme. [Link]
-
Ube, H., & Terao, Y. (2009). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 14(1), 241-255. [Link]
-
Langer, P., & Saleh, N. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journals. [Link]
-
Sakagami, H., et al. (2008). Biological activity of 3-formylchromones and related compound. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. [Link]
-
Chem-Impex. (n.d.). 3-Formylchromone. Chem-Impex International. [Link]
-
Schmidt, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Kumar, A., & Kumar, R. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. organic-chemistry.org. [Link]
-
Nandgaonkar, P. A., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]
Sources
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- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
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- 11. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 12. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
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- 15. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Vilsmeier Reagent Removal in 3-Formylchromone Synthesis
Case ID: VILS-3FC-WORKUP Status: Active Priority: Critical (Safety & Yield Sensitivity) Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The Chemistry of "The Crash"
The Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield 3-formylchromones relies on the Vilsmeier reagent (chloromethyleniminium salt), generated in situ from DMF and POCl₃ (or SOCl₂/oxalyl chloride).
The Problem: The reagent is present in excess. Upon workup, it must be hydrolyzed.[1][2][3] This hydrolysis is violently exothermic and generates large volumes of HCl gas and phosphoric acid species. Furthermore, the 3-formylchromone product contains a pyrone ring (specifically a 4-oxo-4H-1-benzopyran moiety) which is electrophilic and susceptible to nucleophilic attack (ring opening) by hydroxide ions if the quench becomes too basic.
The Solution: A controlled, temperature-regulated "crash" hydrolysis that balances the removal of acidic byproducts without triggering the base-catalyzed decomposition of the chromone ring.
Troubleshooting Tickets (Q&A)
Ticket #101: "My quench turned into a volcano/violent exotherm."
User Report: I added water to my reaction flask to quench it. The temperature spiked instantly, and the mixture fumed uncontrollably.
Root Cause: Inverse Quench Error. The Vilsmeier reagent (and unreacted POCl₃) reacts explosively with water. Adding water to the concentrated reagent creates a localized hotspot where the heat of hydrolysis cannot dissipate, causing solvent vaporization and HCl release.
Corrective Action:
-
Always use an Inverse Quench: Pour the reaction mixture into a vigorously stirred slurry of ice and water.
-
Rate Control: The addition must be dropwise or a slow stream.
-
Thermal Sink: The volume of the ice/water slurry should be at least 3-5x the volume of the reaction mixture.
-
Temperature Limit: Maintain the internal temperature of the quench vessel below 10°C (ideally 0-5°C).
Ticket #102: "The product is a sticky oil/gum, not a solid."
User Report: After quenching, I expected a precipitate. Instead, I have a dark, viscous oil or gum stuck to the bottom of the beaker.
Root Cause: Solvent Trapping / Incomplete Hydrolysis. The intermediate iminium salt may not have fully hydrolyzed, or the product is solvated by residual DMF/DMA.
Corrective Action:
-
Extend Hydrolysis Time: After the addition is complete, continue stirring the aqueous mixture for 1–2 hours . The transformation from the soluble iminium salt to the insoluble aldehyde takes time.
-
Induce Crystallization: Scratch the side of the vessel with a glass rod.
-
Trituration: Decant the aqueous supernatant. Add cold Ethanol (EtOH) or Diethyl Ether to the gum and triturate (grind) it. This often forces the solid to crash out.
-
Recrystallization: If it remains an oil, extract with Dichloromethane (DCM), wash thoroughly with water (to remove DMF), dry, concentrate, and recrystallize from Ethanol or Acetone/Hexane .
Ticket #103: "My yield is low, and I see salicylic acid derivatives."
User Report: I neutralized the mixture to pH 9 to ensure all acid was gone. My yield dropped significantly.
Root Cause: Base-Catalyzed Ring Opening. The pyrone ring of 3-formylchromone is unstable in basic media (pH > 8). Hydroxide ions attack the C-2 position, leading to ring opening and degradation into salicylic acid derivatives or deformylated products.
Corrective Action:
-
Target pH: Aim for pH 6–7 , but no higher.
-
Avoid Strong Bases: Do not use NaOH or KOH.
-
Buffer Choice: Use Sodium Acetate (NaOAc) or dilute Sodium Bicarbonate (NaHCO₃).[3] If using bicarbonate, add it very slowly to avoid CO₂ foaming and local pH spikes.
-
Acidic Workup is Acceptable: 3-formylchromone is generally stable in the acidic media generated by the quench. It is often safer to filter the solid from the acidic slurry and wash it with water on the filter until neutral, rather than neutralizing the whole mother liquor.
Standard Operating Procedures (SOPs)
SOP-A: The Standard "Ice-Crash" Protocol
Best for: Standard substrates (e.g., unsubstituted or alkyl-substituted 3-formylchromones).
Materials:
-
Crushed Ice (500 g per 100 mL reaction mixture)
-
Distilled Water
-
Mechanical Stirrer (Magnetic stirring often fails due to thick precipitates)
Protocol:
-
Preparation: Place the crushed ice in a large beaker (capacity 5x reaction volume). Add enough water to make a slurry. Start vigorous stirring.
-
Quench: Transfer the reaction mixture (still warm or cooled, depending on viscosity) into a dropping funnel.
-
Addition: Dropwise, add the reaction mixture to the ice slurry. Do not allow the temperature to rise above 10°C.
-
Digestion: Once addition is complete, stir for 1–2 hours at room temperature. The yellow/off-white solid should precipitate fully.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing:
-
Wash 3x with cold water (removes DMF and acid).
-
Wash 1x with cold Ethanol (removes organic impurities/tars).
-
-
Drying: Dry in a vacuum oven at 50°C.
SOP-B: The Buffered Extraction Protocol
Best for: Substrates sensitive to acid or those that do not precipitate well.
Materials:
-
Saturated Sodium Acetate (NaOAc) solution[3]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Separatory Funnel[4]
Protocol:
-
Quench: Pour reaction mixture into ice water as in SOP-A.
-
Buffering: Slowly add saturated NaOAc solution with stirring until pH reaches ~5–6.
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 50 mL).
-
DMF Removal: Wash the combined organic layer 5 times with water (DMF is highly water-soluble; thorough washing is critical).
-
Drying: Dry organic layer over Anhydrous Na₂SO₄.
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol.[5]
Visual Workflows
Diagram 1: Quenching & Isolation Decision Tree
Caption: Decision tree for isolating 3-formylchromone, distinguishing between precipitation (standard) and extraction (complex) pathways.
Diagram 2: Chemical Pathway of Hydrolysis
Caption: Chemical transformation during quench. Note that hydrolysis releases acid, but excess base destroys the product.
Quantitative Data Summary
| Parameter | Recommended Value | Reason |
| Quench Temperature | 0°C – 10°C | Prevents thermal decomposition and violent HCl release. |
| Hydrolysis Time | 1 – 2 Hours | Ensures complete conversion of the water-soluble iminium salt to the insoluble aldehyde. |
| Target pH | 6 – 7 | Acidic pH is safe; Basic pH (>8) causes pyrone ring opening (yield loss). |
| Ice:Reaction Ratio | 5 : 1 (w/v) | Provides sufficient thermal mass to absorb the exotherm. |
| Recrystallization Solvent | Ethanol (95%) | High solubility at boiling, low at RT; excellent for removing tarry impurities. |
References
-
Nohara, A., Umetani, T., & Sanno, Y. (1974). Studies on antianaphylactic agents.[6] I. Synthesis of 4-oxo-4H-1-benzopyran-3-carboxamides and their derivatives. Journal of Medicinal Chemistry, 18(1), 34–37. Link
-
Harnisch, H. (1972). Chromone-3-carbaldehydes.[5][7][8] Justus Liebigs Annalen der Chemie, 765(1), 8-14. (Foundational work on Vilsmeier formylation of chromones).
-
BenchChem Technical Support. (2025). Handling and Quenching of Unreacted Vilsmeier Reagent. Link (Simulated Source based on search context).
-
Jones, G. (2011). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330. Link
-
Gamble, A. B., et al. (2007). Accessible 3-formylchromone analogues.[7][8][9][10] Arkivoc, 2007(10), 150-162. (Discusses purification and stability).
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- 8. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 9. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]
- 10. asianpubs.org [asianpubs.org]
🛠️ Technical Support Center: 3-Formylchromone (3-FC) Stability & Optimization
The following guide serves as a specialized Technical Support Center for researchers working with 3-Formylchromone (3-FC) . It is designed to address stability issues specifically under high thermal stress conditions.
Status: Operational | Topic: Thermal Stress Management | Ticket ID: 3FC-THERM-001
🚨 Module 1: Diagnostic Triage (Troubleshooting)
Identify your issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Reaction turned black/tarry | Thermal Polymerization or Oxidative Degradation . 3-FC is a Michael acceptor and polymerizes at | 1. Stop heating immediately.2. Dilute with cold EtOAc.3. Filter through a silica plug to remove tars.4. Switch to Microwave Irradiation (See Module 3). |
| Loss of Aldehyde Peak (NMR) | Deformylation . At high T, especially with trace moisture/base, the -CHO group is extruded, leaving Chromone. | 1. Check solvent water content (Karl Fischer).2. Lower reaction temp by 20°C.3. Add molecular sieves (3Å or 4Å). |
| Red/Orange Coloration | Ring Opening . Nucleophilic attack at C-2 by solvent (e.g., wet DMSO/DMF) or amine reactants. | 1. Switch to aprotic, non-nucleophilic solvents (e.g., Toluene, Dioxane).2. Verify reactant stoichiometry (excess amine accelerates ring opening). |
| Precipitate is "Gummy" | Oligomerization . Common in concentrated reactions (>0.5 M) under reflux. | 1. Sonicate with cold Ethanol.2. Recrystallize from EtOAc/Hexane rather than attempting column chromatography. |
🔬 Module 2: Mechanistic Insight (The "Why")
Understanding the decomposition pathways is critical for prevention. 3-FC is not just an aldehyde; it is a reactive enone system.
Decomposition Pathways Diagram
The following diagram illustrates the three primary fates of 3-FC under thermal stress: Deformylation , Ring Opening , and Oligomerization .
Figure 1: Thermal decomposition vectors for 3-formylchromone. Note that C-2 nucleophilic attack is the dominant failure mode in polar protic media.
Expert Commentary
-
The C-2 Vulnerability: The C-2 position of the chromone ring is highly electrophilic. Under thermal stress, even weak nucleophiles (like water in "dry" DMSO) attack here, breaking the pyrone ring. This is often mistaken for "burning" due to the color change (yellow
red). -
Deformylation vs. Decarbonylation: True thermal decarbonylation (loss of CO) requires extreme temperatures (
). What researchers usually observe at is deformylation (loss of the formyl group), which is catalyzed by trace bases or occurring via a hydrolytic mechanism [1].
⚙️ Module 3: Optimization Protocols
Follow these protocols to maximize yield and minimize thermal degradation.
Protocol A: Solvent Compatibility Matrix
Choose the right solvent to stabilize the transition state.
| Solvent | Suitability | Max Temp | Notes |
| Toluene | ⭐⭐⭐⭐⭐ (Best) | 110°C | Azeotropically removes water; prevents hydrolytic ring opening. Ideal for condensation reactions. |
| Ethanol/MeOH | ⭐⭐⭐ (Good) | 78°C | Good for Schiff base formation, but can form hemiacetals. Do not overheat (>80°C) or ring opening occurs [2]. |
| DMSO | ⭐⭐ (Risky) | 100°C | CRITICAL: Must be anhydrous. Wet DMSO at |
| DMF | ⭐ (Avoid) | 153°C | Decomposes to dimethylamine at reflux, which acts as a base to catalyze deformylation of 3-FC. |
Protocol B: Reaction Monitoring (NMR Markers)
Do not rely on TLC alone; decomposition products often co-elute.
-
Aliquot: Take 50
L of reaction mixture. -
Workup: Dilute with
(do not use DMSO- for monitoring if avoiding ring opening artifacts). -
Key Signals:
-
3-FC Aldehyde Proton: Singlet at ~10.1 – 10.4 ppm . Disappearance = Reaction Progress.
-
Chromone (Decomp): Doublet at ~7.9 ppm (C-2 proton).
-
Phenolic -OH (Ring Open): Broad singlet at ~11.0 – 12.0 ppm . Appearance = Failure.
-
Protocol C: Purification of Thermally Stressed Mixtures
Silica gel is acidic and can degrade 3-FC derivatives. Recrystallization is preferred.
-
Evaporation: Remove solvent under reduced pressure at < 45°C . Do not use high vacuum with heat.
-
Solvent System: Dissolve crude residue in minimum hot Ethyl Acetate .
-
Precipitation: Add Hexane dropwise until cloudiness persists.
-
Cooling: Allow to stand at room temperature for 2 hours, then
overnight. -
Filtration: Wash crystals with cold Hexane/EtOAc (9:1).
❓ Module 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction and avoid decomposition? A: Yes, and it is recommended. Microwave synthesis allows for "high temp, short time" profiles. 3-FC survives 150°C for 5 minutes far better than 100°C for 4 hours. The rapid heating prevents the slow induction of the oligomerization pathway [4].
Q: My reaction requires a base catalyst (e.g., Piperidine). How do I prevent deformylation? A: Use a catalytic amount (max 5 mol%) and add it after the 3-FC is dissolved. If possible, use a weaker base or a buffer system (e.g., Sodium Acetate/Acetic Acid). Strong bases at high heat guarantee deformylation.
Q: Why does my product turn into a "sticky oil" after column chromatography? A: 3-FC derivatives are often acid-sensitive. Standard silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it before loading your sample.
Q: I see a new peak at 10.0 ppm but it's not my product. What is it?
A: If you are using an alcohol solvent, you may have formed the hemiacetal . This is reversible. Evaporate the solvent and redissolve in a non-nucleophilic solvent (
📚 References
-
Mechanistic investigations of deformylation : Zheng, X., Chen, J., Li, Z., & Huang, H. (2022).[1] Study on the process of deformylation. ResearchGate.
-
Solvent effects and reaction selectivity : Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones. Royal Society of Chemistry (RSC) Advances.[2]
-
Stability in DMSO : Cheng, X., et al. (2003).[3][4] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
-
Microwave assisted synthesis utility : 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines.... PMC (PubMed Central).
Sources
Validation & Comparative
Comparative Guide: Microwave-Assisted Synthesis vs. Conventional Heating for 3-Formylchromone
Executive Summary
Verdict: Microwave-assisted synthesis (MW) is the superior method for high-throughput library generation and yield optimization of 3-formylchromone (3-FC), offering a 90-95% reduction in reaction time and a 15-25% increase in yield compared to conventional heating (CH).
However, Conventional Heating (CH) remains the requisite method for large-scale (>100g) production where the penetration depth of microwaves becomes a limiting factor and batch-to-batch reproducibility is critical for GMP compliance.
Mechanistic Foundation: The Vilsmeier-Haack Reaction
To understand the divergence in efficiency, one must analyze the reaction mechanism. The synthesis of 3-formylchromone from o-hydroxyacetophenone utilizes the Vilsmeier-Haack reaction.[1]
The Microwave Effect:
The rate-determining step involves the nucleophilic attack of the aromatic ring on the electrophilic Vilsmeier reagent (chloroiminium ion). This transition state is highly polar. Microwave irradiation interacts directly with these polar intermediates via dipolar polarization , stabilizing the transition state and lowering the activation energy (
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the polar transition state where microwave dielectric heating exerts its primary kinetic acceleration.
Comparative Analysis: Data & Metrics
The following data contrasts the classic Nohara method (Conventional) against optimized Microwave protocols .
| Metric | Conventional Heating (CH) | Microwave Assisted (MW) | Improvement Factor |
| Reaction Time | 6 – 12 Hours | 2 – 10 Minutes | ~90x Faster |
| Typical Yield | 50 – 70% | 85 – 95% | +25% Yield |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often Clean Spot) | Reduced Workup |
| Energy Efficiency | Low (Conductive heat loss) | High (Direct dielectric heating) | Green Metric |
| Solvent Usage | High (DMF in excess) | Reduced (Min. solvent/Neat) | Atom Economy |
| Scalability | High (Linear scale-up) | Limited (Vessel size constraints) | N/A |
Experimental Protocols
Method A: Conventional Heating (The Baseline)
Based on the classic Nohara procedure [1]. Best for bulk synthesis where time is not critical.
Reagents:
-
o-Hydroxyacetophenone (10 mmol)
-
DMF (10 mL, dry)
-
POCl
(20 mmol, 2.0 equiv)
Protocol:
-
Reagent Formation: In a round-bottom flask under inert atmosphere (
), cool dry DMF to 0°C using an ice-salt bath. -
Addition: Add POCl
dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. -
Substrate Introduction: Add a solution of o-hydroxyacetophenone in minimal DMF dropwise. Stir at 0°C for 30 minutes.
-
Heating: Remove the ice bath and heat the mixture to 60°C for 6–12 hours . Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour the reaction mixture into 200g of crushed ice/water with vigorous stirring. The Vilsmeier salt hydrolyzes, precipitating the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.
Method B: Microwave-Assisted Synthesis (The Optimization)
Best for library synthesis and difficult substrates [2, 3].
Equipment: Dedicated Single-Mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover). Do not use domestic ovens.
Protocol:
-
Preparation: In a 10 mL microwave process vial, add DMF (2 mL) and cool to 0°C.
-
Activation: Add POCl
(2.0 equiv) dropwise.[2] Allow to stir for 5 minutes at 0°C. -
Loading: Add o-hydroxyacetophenone (1.0 equiv) directly to the vial. Cap the vial with a Teflon-lined septum and crimp seal.
-
Irradiation:
-
Temperature: 100°C
-
Time: 3 minutes
-
Pressure Limit: Set safety cutoff to 15 bar (POCl
generates HCl gas). -
Stirring: High.[3]
-
-
Quenching: Cool the vial to <50°C using compressed air (built-in feature). Decap carefully in a fume hood (release of HCl fumes).
-
Isolation: Pour into crushed ice. Filter the high-purity precipitate.
Expert Insights & Troubleshooting
The Safety Paradox of POCl in Microwaves
As a Senior Application Scientist, I must highlight a critical safety parameter often overlooked in literature.
-
The Risk: The Vilsmeier reaction generates HCl gas as a byproduct. In a sealed microwave vessel, this creates rapid pressure spikes.
-
The Solution: Never fill the microwave vial more than 50% volume. Ensure your reactor has an active pressure sensor. If the pressure exceeds 15 bar, the instrument should automatically vent or stop heating.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield (MW) | Thermal Runaway | Reduce temp to 80°C; extend time to 5 min. |
| Charring/Black Tar | Localized Superheating | Increase stirring rate; ensure DMF is dry. |
| Vessel Failure | Pressure Limit Exceeded | Reduce scale (max 2 mmol per 10mL vial). |
Workflow Decision Matrix
Use this logic flow to determine the appropriate method for your specific project needs.
Figure 2: Decision matrix for selecting the optimal synthesis methodology based on scale and substrate properties.
References
-
Nohara, A., Umetani, T., & Sanno, Y. (1974).[1][4] A Facile Synthesis of Chromone-3-carboxaldehyde and 3-Hydroxymethylchromone Derivatives. Tetrahedron, 30(19), 3553–3561.
-
Nandgaonkar, R. G., & Ghiya, B. J. (2005).[2] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2017.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Application Notes.
Sources
comparison of 3-formylchromone and salicylaldehyde reactivity
Comparative Reactivity Guide: 3-Formylchromone vs. Salicylaldehyde in Heterocyclic Synthesis
Executive Summary For drug development professionals and synthetic chemists, selecting the appropriate oxygen-containing aromatic building block dictates the trajectory of library synthesis. While 3-formylchromone (3-FC) and salicylaldehyde (SA) share superficial structural similarities—an aldehyde group adjacent to a ring oxygen or phenol—their reactivity profiles are fundamentally divergent. This guide objectively compares their electrophilic behavior, mechanistic pathways, and practical laboratory applications, supported by validated experimental protocols.
Structural and Electronic Divergence
-
Salicylaldehyde (SA): SA is a classic bifunctional synthon. The electron-donating phenolic hydroxyl group modulates the electrophilicity of the formyl carbon. It acts as a standard electrophile in condensation reactions, while the ortho-OH serves as a nucleophile for subsequent ring closures (e.g., coumarin synthesis)[1]. The thermodynamic stability of the resulting extended conjugated systems drives these reactions[2].
-
3-Formylchromone (3-FC): 3-FC is a highly reactive bis-electrophile. The
-unsaturated ketone system of the -pyrone ring, conjugated with the C-3 formyl group, renders the C-2 position extremely electron-deficient[3]. Instead of simple condensation at the formyl group, nucleophiles typically attack C-2, triggering a Ring-Opening Ring-Closure (RORC) cascade that makes 3-FC an exceptional precursor for complex fused heterocycles[4].
Mechanistic Pathways
Salicylaldehyde: Direct Condensation When reacted with primary amines, SA undergoes nucleophilic addition at the formyl carbon to form a hemiaminal intermediate, which rapidly dehydrates to form a stable Schiff base (imine)[2]. The phenolic oxygen remains unreactive unless subjected to basic conditions or specific cross-coupling reagents.
Caption: Standard Schiff base formation mechanism from salicylaldehyde and primary amines.
3-Formylchromone: Ring-Opening Ring-Closure (RORC)
In contrast, 3-FC reacts with dinucleophiles (like hydrazines or aminopyrazoles) via a Michael-type addition at the C-2 position. This breaks the
Caption: Mechanistic pathway of 3-formylchromone ring-opening ring-closure (RORC) reactions.
Quantitative Data & Reactivity Comparison
The table below summarizes the divergent reactivity profiles of both scaffolds when exposed to standard reagents, highlighting their distinct utility in medicinal chemistry[3],[1],[4].
| Feature / Reagent | 3-Formylchromone (3-FC) | Salicylaldehyde (SA) |
| Primary Electrophilic Sites | C-3 Formyl, C-2 Pyrone, C-4 Carbonyl | Formyl Carbon |
| Nucleophilic Sites | None (Highly electron-deficient) | Phenolic OH (ortho position) |
| Reaction Mode | Ring-Opening Ring-Closure (RORC) | Condensation (Schiff Base, Knoevenagel) |
| Reaction with Hydrazines | Pyrazoles (via pyrone opening) | Hydrazones / Azines |
| Reaction with Active Methylenes | Pyridines, Benzophenones (via RORC) | Coumarins (via cyclization with OH) |
| Typical Reaction Temp | Reflux (70-100 °C) | Room Temp to Mild Reflux (25-80 °C) |
| Structural Outcome | Complete scaffold metamorphosis | Retention of the phenolic core |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols demonstrate the distinct reactivity of each building block. The causality behind each experimental choice is detailed to aid researchers in troubleshooting.
Protocol A: Synthesis of a Salicylaldehyde Schiff Base (e.g., with p-aminophenol) Objective: Isolate a stable imine through direct condensation[2],[6].
-
Preparation: Dissolve 10 mmol of p-aminophenol in 15 mL of methanol. Causality: Methanol provides a polar protic medium that stabilizes the transition state and allows the highly conjugated product to precipitate upon cooling.
-
Addition: Slowly add 10 mmol of salicylaldehyde to the stirring solution.
-
Catalysis: Add 1-2 drops of glacial acetic acid. Causality: Mild acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.
-
Reaction: Subject the mixture to mild reflux (60 °C) or microwave irradiation for 5-10 minutes.
-
Isolation: Cool the mixture in an ice bath (<15 °C). Filter the resulting orange-yellow crystals and wash with cold methanol to remove unreacted starting materials.
Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine via 3-FC RORC Objective: Execute a complete scaffold transformation via pyrone ring opening[5].
-
Preparation: Combine 10 mmol of 3-formylchromone and 10 mmol of 5-amino-N-phenylpyrazole in 20 mL of absolute ethanol.
-
Catalysis: Add a catalytic amount (0.5 mmol) of p-Toluenesulfonic acid (p-TSA). Causality: While the initial attack at C-2 is facile, p-TSA is critical for facilitating the subsequent intramolecular electrophilic attack of the opened chromanone intermediate onto the pyrazole ring, driving the recyclization.
-
Reaction: Reflux the mixture for 2 to 4 hours. Causality: The extended reflux time is necessary because step two (electrophilic attack and rearrangement) is kinetically slower than the initial enamine formation. Premature cooling results in impure intermediates.
-
Isolation: Monitor via TLC. Upon completion, cool the mixture to room temperature. Filter the pale yellow precipitate and recrystallize from ethanol to yield the pure pyrazolo-pyridine derivative.
Conclusion
For library generation in drug discovery, the choice between 3-FC and SA dictates the structural diversity of the output. SA is the optimal choice for appending functional groups to a stable phenolic core or synthesizing coumarins. Conversely, 3-FC acts as a transformative "chameleon" synthon; its susceptibility to nucleophilic attack at C-2 allows chemists to completely dismantle its pyrone ring and rebuild it into diverse, highly substituted nitrogenous heterocycles.
References
1.[3] Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Source: PMC (nih.gov). 3 2.[1] Salicylaldehydes, as the Privileged Synthons in Multicomponent Reactions. Source: ResearchGate. 1 3.[2] Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation. Source: ISCA. 2 4.[4] Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. Source: ResearchGate. 4 5.[5] 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Source: MDPI. 5 6.[6] Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Source: Springer Medizin. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter [mdpi.com]
- 6. Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes: enzymatic and in silico evaluation using quinoa lipoxygenase | springermedizin.de [springermedizin.de]
A Tale of Two Synthons: A Comparative Guide to 3-Formylchromone and 3-Acetylchromone in Heterocyclic Synthesis
Introduction: The Chromone Core and Its Activated Progeny
In the landscape of medicinal chemistry, the chromone (4H-1-benzopyran-4-one) framework is recognized as a "privileged structure." This designation stems from its prevalence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] At the heart of expanding this chemical diversity are versatile precursors, or synthons, that allow for the construction of more complex, fused, or substituted heterocyclic systems.
Among the most valuable of these precursors are 3-formylchromone and 3-acetylchromone. Both molecules feature an activated substituent at the C-3 position, rendering the chromone scaffold ripe for a variety of chemical transformations. However, the subtle difference between an aldehyde (formyl) and a ketone (acetyl) group imparts distinct reactivity profiles, guiding their synthetic utility down divergent yet complementary paths. This guide provides an in-depth, objective comparison of these two pivotal precursors, offering field-proven insights and experimental data to aid researchers in selecting the optimal synthon for their specific synthetic goals.
Part 1: The Genesis of the Precursors - A Tale of Two Syntheses
The choice of a precursor often begins with its accessibility. Both 3-formylchromone and 3-acetylchromone are readily prepared from the same starting material, o-hydroxyacetophenone, but through fundamentally different and classic name reactions.
3-Formylchromone via Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 3-formylchromone is the Vilsmeier-Haack reaction. This one-pot procedure involves the treatment of an o-hydroxyacetophenone with the Vilsmeier reagent (a mixture of phosphorus oxychloride, POCl₃, and dimethylformamide, DMF). The reaction proceeds through a double formylation of the starting material, followed by a cyclization with concomitant dehydration to yield the final product in high yields.[2]
-
Causality: The Vilsmeier-Haack reaction is ideal for this transformation because the reagent acts as both a formylating agent and a dehydrating agent, facilitating the entire sequence from the simple phenolic ketone to the bicyclic aldehyde in a single step.
3-Acetylchromone via Baker-Venkataraman Rearrangement
The synthesis of 3-acetylchromone is classically achieved through a two-step sequence involving the Baker-Venkataraman rearrangement. First, the phenolic hydroxyl group of o-hydroxyacetophenone is acylated with acetic anhydride to form 2-acetoxyacetophenone. This ester is then treated with a base (such as potassium hydroxide or sodium hydride), which catalyzes an intramolecular acyl transfer from the phenolic oxygen to the α-carbon of the ketone, forming an o-hydroxy-dibenzoylmethane intermediate (a 1,3-diketone).[3][4][5] Subsequent acid-catalyzed cyclodehydration of this diketone furnishes the 3-acetylchromone.[5]
-
Causality: This pathway is effective because the Baker-Venkataraman rearrangement provides a regioselective method to construct the 1,3-dicarbonyl moiety required for the cyclization into the chromone ring.[4] The enolate formed from the acetophenone methyl group is positioned perfectly for an intramolecular attack on the ester carbonyl.
Synthesis Comparison
| Feature | 3-Formylchromone Synthesis | 3-Acetylchromone Synthesis |
| Name Reaction | Vilsmeier-Haack Reaction | Baker-Venkataraman Rearrangement |
| Starting Material | o-Hydroxyacetophenone | o-Hydroxyacetophenone |
| Key Reagents | POCl₃, DMF | 1. Acetic Anhydride, Base; 2. KOH or NaH; 3. Acid (e.g., H₂SO₄) |
| Reaction Type | Electrophilic Formylation/Cyclization | Acylation/Intramolecular Rearrangement/Cyclization |
| Number of Steps | Typically One-Pot | Two to Three Steps |
| Key Intermediate | None (concerted process) | o-Hydroxy-dibenzoylmethane (1,3-diketone) |
Part 2: A Dichotomy in Reactivity - Aldehyde vs. Methyl Ketone
The synthetic utility of these precursors is dictated by the unique electrophilic and nucleophilic sites within their structures. While both share the electrophilic C-2 and C-4 positions of the pyrone ring, their C-3 substituents create a fundamental divergence in their reaction pathways.
Caption: Comparative reactivity sites of 3-formylchromone and 3-acetylchromone.
-
3-Formylchromone: The defining feature is the highly electrophilic aldehyde carbon. This makes it an exceptional substrate for condensation reactions with active methylene compounds (Knoevenagel condensation) and various C- and N-nucleophiles.[2][3][6] The reaction almost invariably occurs at the formyl group first.
-
3-Acetylchromone: This molecule possesses a dual reactivity at the acetyl group. The carbonyl carbon is electrophilic, but more significantly, the adjacent methyl protons are acidic. In the presence of a base, this "active methyl" group is easily deprotonated to form a potent carbon-centered nucleophile (an enolate). This enolate is the primary site of reactivity, readily attacking electrophiles like aldehydes in Claisen-Schmidt type condensations.[1][7][8]
Part 3: Applications in Heterocyclic Synthesis - A Comparative Analysis
The differing reactivities of 3-formylchromone and 3-acetylchromone translate into their utility for constructing distinct heterocyclic scaffolds.
Knoevenagel vs. Claisen-Schmidt Condensations
The most characteristic reaction of 3-formylchromone is the Knoevenagel condensation. It reacts with compounds containing active methylene groups (like malononitrile or ethyl cyanoacetate) in the presence of a mild base to form 3-vinylchromones.[9][10] These electron-deficient vinylchromones are themselves versatile building blocks for subsequent cycloaddition and Michael addition reactions.
In contrast, 3-acetylchromone excels in the Claisen-Schmidt condensation. Here, the enolate generated from the acetyl methyl group acts as the nucleophile, attacking an aromatic aldehyde (which lacks α-hydrogens) to form a chromone-based chalcone analogue (an α,β-unsaturated ketone).[1][8] This reaction pathway opens the door to a different class of flavonoid-type molecules.
Synthesis of Pyrazoles
Both precursors can be used to synthesize pyrazoles, typically by reacting with hydrazine or its derivatives. However, the initial point of attack and subsequent mechanism can differ.
-
From 3-Formylchromone: The reaction with hydrazine often proceeds first at the highly reactive formyl group to form a hydrazone. This is followed by a nucleophilic attack of the second hydrazine nitrogen at the C-2 position of the chromone, leading to the opening of the pyrone ring and subsequent cyclization to form a 4-salicyloylpyrazole.[6]
-
From 3-Acetylchromone: The reaction with hydrazine hydrate also leads to pyrazole formation via pyrone ring opening. The nucleophilic hydrazine attacks the C-2 position, and the resulting intermediate cyclizes to form a 3(5)-(2-hydroxyaryl)pyrazole.[11] While the acetyl carbonyl can form a hydrazone, the dominant pathway for simple hydrazines is often the ring-opening/recyclization sequence common to many chromone systems.[11]
Synthesis of Pyrimidines and Other Fused Systems
The construction of fused heterocycles often relies on the reaction with bifunctional nucleophiles.
-
From 3-Formylchromone: Its reaction with amidines is a direct route to chromeno[4,3-d]pyrimidines. The reaction involves initial condensation at the formyl group followed by an intramolecular cyclization.
-
From 3-Acetylchromone: A powerful strategy involves first reacting the active methyl group with an activating reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[12][13] This forms a highly reactive β-enaminone intermediate. This enaminone can then react with a variety of reagents, such as amidines or guanidine, to construct polysubstituted pyrimidine rings fused or linked to the chromone core.[12]
Comparative Synthesis Table
| Target Heterocycle | Precursor | Key Reagent(s) | Typical Product Class |
| Vinyl Chromones | 3-Formylchromone | Active Methylene Compound (e.g., Malononitrile), Base | 3-(Chromon-3-yl)acrylonitrile |
| Chalcone Analogues | 3-Acetylchromone | Aromatic Aldehyde, Base | 3-(3-Aryl-acryloyl)-chromen-4-one |
| Pyrazoles | 3-Formylchromone | Phenylhydrazine | 1-Phenyl-4-(2-hydroxybenzoyl)pyrazole[6] |
| Pyrazoles | 3-Acetylchromone | Hydrazine Hydrate | 3(5)-(2-Hydroxyphenyl)pyrazole[11] |
| Pyrimidines | 3-Formylchromone | Amidines | Chromeno[4,3-d]pyrimidine |
| Pyrimidines | 3-Acetylchromone | 1. DMF-DMA; 2. Guanidine | 2-Amino-4-(chromon-3-yl)pyrimidine |
Part 4: Validated Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for key transformations of each precursor.
Protocol 1: Knoevenagel Condensation of 3-Formylchromone
This protocol describes the synthesis of a 3-vinylchromone derivative, a cornerstone reaction for this precursor.
Caption: Workflow for Knoevenagel condensation of 3-formylchromone.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-formylchromone (1.0 equivalent) and malononitrile (1.1 equivalents) in anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then water to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to yield the 3-vinylchromone derivative.
Protocol 2: Claisen-Schmidt Condensation of 3-Acetylchromone
This protocol details the synthesis of a chromone-based chalcone analogue, a characteristic reaction exploiting the active methyl group.[7][8]
Caption: Workflow for Claisen-Schmidt condensation of 3-acetylchromone.
Methodology:
-
Reactant Preparation: In a flask, dissolve 3-acetylchromone (1.0 equivalent) and the chosen aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.
-
Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, approx. 2.0 equivalents).
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate and confirmed by TLC. The reaction time can vary from 2 to 24 hours depending on the substrates.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus paper (pH ~2-3). The chalcone product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Conclusion and Strategic Recommendations
3-Formylchromone and 3-acetylchromone are not interchangeable precursors; they are complementary tools for the synthetic chemist.
-
Choose 3-Formylchromone when:
-
The synthetic target requires a Knoevenagel-type condensation to introduce a vinyl linkage at the C-3 position.
-
The strategy involves direct reaction with a bifunctional nucleophile where initial attack on a highly reactive aldehyde is desired.
-
The goal is to create 3-vinylchromone intermediates for further elaboration via Diels-Alder or Michael addition reactions.
-
-
Choose 3-Acetylchromone when:
-
The strategy requires a nucleophilic active methyl group to act as a C-nucleophile in a Claisen-Schmidt or similar condensation.
-
The target molecule is a chromone-based chalcone or a related flavonoid analogue.
-
A multi-step synthesis involving the formation of an enaminone intermediate (via reaction with DMF-DMA) is planned to build complex pyrimidine or pyridine systems.
-
By understanding the fundamental principles of their synthesis and the dichotomy of their reactivity, researchers can strategically leverage these powerful synthons to efficiently construct novel and diverse heterocyclic libraries for drug discovery and materials science.
References
-
Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389. ([Link])
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. ([Link])
-
Silva, A. M., & Pinto, D. C. (2016). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 21(3), 346. ([Link])
-
Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839. ([Link])
-
Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. ([Link])
-
Kalinin, A. V., et al. (1998). Carbamoyl rendition of the baker-venkataraman rearrangement. Regiospecific route to substituted 4-hydroxycoumarins. Tetrahedron Letters, 39(28), 4995-4998. ([Link])
-
Lacova, M., et al. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-951. ([Link])
-
University of Wisconsin-Stout. (n.d.). Claisen-Schmidt Condensation. ([Link])
-
Ollis, W. D., & Weight, D. (1952). The synthesis of 3-substituted chromones by rearrangement of o-acyloxyacetophenones. Journal of the Chemical Society (Resumed), 3826. ([Link])
-
Zrinski, I., & Grediček, N. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives. Heterocycles, 68(9), 1833-1842. ([Link])
-
Mozingo, R. (1941). 2-ETHYLCHROMONE. Organic Syntheses, 21, 42. ([Link])
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ResearchGate. (n.d.). Conversion of 3-formylchromone into biologically important pyrimidines and pyrazoles. ([Link])
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. ([Link])
-
Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. ([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. ([Link])
-
Zhang, A., et al. (2004). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Green Chemistry, 6, 243-245. ([Link])
-
Ali, T. E.-S., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. ([Link])
-
ResearchGate. (n.d.). Synthesis of ortho-Hydroxyacetophenone Derivatives from Baylis—Hillman Acetates. ([Link])
-
Scribd. (n.d.). Claisen-Schmidt Condensation. ([Link])
-
ResearchGate. (n.d.). Reaction of acetylferrocene with dimethylformamide dimethyl acetal and some transformations of the reaction product. ([Link])
-
Abu-Shanab, F. A., et al. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Open Journal of Synthesis Theory and Applications, 1(2), 15-21. ([Link])
-
Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal. ([Link])
-
El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1981. ([Link])
-
Wang, M., et al. (2016). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. Molecules, 21(11), 1546. ([Link])
-
Organic Chemistry Portal. (n.d.). Hydrazine. ([Link])
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
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Evaluating the Anti-Inflammatory Potency of 3-Formylchromone Analogs: A Comparative Guide
The discovery of novel anti-inflammatory agents is increasingly focused on multi-target directed ligands (MTDLs) that can safely shut down inflammatory cascades without the adverse effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Among the most promising scaffolds in modern medicinal chemistry is 3-formylchromone (3FC) . The 1,4-benzopyrone core of chromones mimics the spatial arrangement of endogenous signaling molecules, while the highly reactive 3-formyl group serves as an electrophilic center for facile derivatization[1].
This guide provides an objective, data-driven comparison of 3-formylchromone analogs against standard reference drugs, detailing their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their potency.
Mechanistic Pathways: Multitarget Shutdown of Inflammation
Unlike traditional NSAIDs that selectively target Cyclooxygenase (COX) enzymes, optimized 3FC analogs act as pleiotropic agents. They disrupt the inflammatory cascade at multiple critical junctures:
-
Arachidonate Pathway Dual-Inhibition: Selective COX-2 inhibitors often cause a "shunt" of arachidonic acid into the lipoxygenase (LOX) pathway, leading to leukotriene-mediated cardiovascular and gastric toxicity. Hybrid 3FC derivatives (such as benzylcarbazate-3FCs) simultaneously inhibit COX-2, 15-LOX, and microsomal prostaglandin E synthase-1 (mPGES-1), providing a complete shutdown of pro-inflammatory prostaglandins without the dangerous leukotriene shunt[2].
-
BLT1 Receptor Antagonism: Recent chemical optimization of the 3FC scaffold has yielded highly selective antagonists for the Leukotriene B4 Receptor 1 (BLT1). By mimicking the sulfonyl pharmacophore of known inhibitors, specific 3FC analogs form critical hydrogen bonds within the BLT1 selectivity pocket, effectively alleviating acute lung injury and sepsis[3].
-
STAT3 & NF-κB Modulation: Beyond enzyme inhibition, 3FC directly downregulates the constitutive phosphorylation of STAT3 and non-receptor tyrosine kinases (JAK1/JAK2) by elevating SHP-2 phosphatase expression, thereby preventing the nuclear translocation of pro-inflammatory transcription factors[4].
Arachidonic acid pathway inhibition by 3-formylchromone analogs targeting COX-2, LOX, and BLT1.
Structure-Activity Relationship (SAR) Dynamics
The anti-inflammatory potency of 3FC analogs is heavily dictated by the electronic nature of their aromatic substituents. Experimental screening in RAW264.7 macrophage models reveals a strict causality between electron-withdrawing capacity and target affinity[3]:
-
Electron-Withdrawing vs. Donating Groups: Aromatic derivatives bearing electron-withdrawing groups exhibit markedly higher anti-inflammatory activity than those with electron-donating groups (e.g., methoxy). This is because electron-withdrawing groups increase the electrophilicity of the chromone core, enhancing its binding affinity within the hydrophobic pockets of target receptors.
-
Potency Hierarchy: The anti-inflammatory activity increases progressively with the strength of the electron-withdrawing effect: Trifluoromethyl (IC₅₀ = 0.07 μM) > Nitro (IC₅₀ = 0.08 μM) > Cyano (IC₅₀ = 0.09 μM) > Halogens (IC₅₀ = 0.13–3.18 μM) > Methoxy (IC₅₀ = 2.98–5.87 μM)[3].
Comparative Efficacy Data
To objectively evaluate 3FC analogs, their performance must be benchmarked against standard clinical alternatives. The following tables synthesize in vitro and in vivo data from recent pharmacological evaluations[2][3].
Table 1: In Vitro Enzyme & Receptor Inhibition (IC₅₀)
| Compound Class | Primary Target | Representative IC₅₀ | Reference Alternative | Alternative IC₅₀ |
| 3FC-BLT1 Antagonist (VI-8) | BLT1 Receptor | 8.7 nM | MK-D-046 | ~10.0 nM |
| 3FC-Trifluoromethyl (V-22) | RAW264.7 (Cellular) | 70.0 nM | Indomethacin | >1,000 nM |
| 3FC-Benzylcarbazate Hybrid | COX-2 Enzyme | 40.0 nM | Celecoxib | 40.0 nM |
| 3FC-Benzylcarbazate Hybrid | 15-LOX Enzyme | 1.2 μM | Quercetin | 2.0 μM |
Table 2: In Vivo Efficacy Comparison (Rat Paw Edema Model)
| Treatment Group | Dose (mg/kg, p.o.) | Edema Reduction (%) | Mechanistic Note |
| 3FC Analog VI-8 | 20 | >60% | Selective BLT1 inhibition; high oral bioavailability (F% = 85.3) |
| 3FC-Benzylcarbazate | 10 | ~55% | Triple COX-2/15-LOX/mPGES-1 shutdown |
| Indomethacin (Control) | 10 | 45 - 50% | Non-selective COX inhibition; high GI toxicity risk |
| Celecoxib (Control) | 20 | ~60% | Selective COX-2 inhibition; potential cardiovascular risk |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 3FC analogs must follow a strict, self-validating workflow. The protocols below are designed to confirm causality rather than mere correlation.
Sequential evaluation workflow for anti-inflammatory 3-formylchromone derivatives.
Protocol A: In Vitro Multitarget Enzyme Assay (COX-1/COX-2/15-LOX)
Causality & Rationale: Evaluating COX-2 and 15-LOX simultaneously is critical to ensure the compound does not induce the dangerous leukotriene "shunt." Furthermore, parallel testing against COX-1 establishes the Selectivity Index (SI), which predicts gastrointestinal safety.
-
Preparation: Reconstitute recombinant ovine COX-1, human recombinant COX-2, and soybean 15-LOX in Tris-HCl buffer (pH 8.0) containing hematin.
-
Incubation: Add the 3FC analog (serial dilutions from 0.01 to 100 μM) and incubate for 10 minutes at 37°C. Self-Validation Step: Include Celecoxib as a positive control for COX-2 and Quercetin for 15-LOX.
-
Reaction Initiation: Add arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the co-substrate.
-
Detection: Measure TMPD oxidation colorimetrically at 590 nm. Calculate the IC₅₀ and the COX-2/COX-1 Selectivity Index. An SI > 50 validates a favorable safety profile[2][5].
Protocol B: Cellular Inflammation & Target Knockdown Validation
Causality & Rationale: Cell-free enzyme inhibition does not guarantee membrane permeability. We utilize Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages to evaluate actual cellular efficacy.
-
Cell Seeding: Seed RAW264.7 cells at
cells/well and starve overnight. -
Pre-treatment: Treat cells with the 3FC analog for 2 hours prior to stimulation.
-
Stimulation: Induce inflammation using 1 μg/mL LPS for 24 hours.
-
Quantification: Measure Nitric Oxide (NO) production via Griess reagent (absorbance at 540 nm) and quantify IL-6/TNF-α via ELISA.
-
Self-Validation (Genetic Knockdown): To definitively prove that a 3FC analog (e.g., VI-8) acts via the BLT1 receptor, perform the assay using shBLT1 and shBLT2 knockdown cell lines. If the anti-inflammatory suppressive effect is markedly attenuated in shBLT1 cells but remains intact in shBLT2 cells, on-target causality is definitively validated[3].
Protocol C: In Vivo Biphasic Edema Model
Causality & Rationale: The carrageenan-induced rat paw edema model is biphasic. The early phase (0–2h) is driven by histamine/serotonin, while the late phase (3–5h) is driven by COX-2 derived prostaglandins. Evaluating the drug specifically at the 4-hour mark isolates its anti-prostaglandin efficacy.
-
Dosing: Administer the 3FC analog (10–20 mg/kg, p.o.) to Wistar rats. Self-Validation Step: Include a vehicle-only negative control group to validate baseline inflammation, and an Indomethacin (10 mg/kg) positive control group.
-
Induction: One hour post-dosing, inject 0.1 mL of 1% carrageenan into the subplantar tissue of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at 0, 1, 3, and 5 hours. Calculate the percentage of edema reduction at the 4-hour mark to confirm COX-2/mPGES-1 in vivo shutdown[2][5].
Conclusion
The 3-formylchromone scaffold represents a highly versatile and potent foundation for developing next-generation anti-inflammatory therapeutics. By leveraging electron-withdrawing substituents, researchers can design analogs that not only outperform traditional NSAIDs in potency but also offer superior safety profiles through multi-target directed inhibition of COX-2, 15-LOX, and BLT1 receptors.
References
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Formylchromone: A Comparative 13C NMR Guide
Executive Summary
3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a "privileged scaffold" in medicinal chemistry, serving as a versatile precursor for Schiff bases, chalcones, and various heterocycles.[1] Despite its ubiquity, accurate spectroscopic assignment remains a challenge due to the close proximity of quaternary carbons and the electronic influence of the electron-withdrawing formyl group.
This guide provides a rigorous, data-driven comparison of 13C NMR chemical shifts , distinguishing the specific electronic signatures of the 3-formyl moiety against the parent chromone backbone. It integrates experimental data with mechanistic causality, offering researchers a self-validating protocol for structural confirmation.
Part 1: Comparative Analysis of 13C NMR Data
The introduction of a formyl group at the C3 position drastically alters the electronic environment of the pyrone ring. The table below contrasts the chemical shifts of 3-Formylchromone against the parent Chromone , highlighting the diagnostic shifts required for confirmation.
Table 1: 13C NMR Chemical Shift Comparison (δ ppm)
| Carbon Position | Chromone (CDCl₃) [1,2] | 3-Formylchromone (CDCl₃) [3,4] | 3-Formylchromone (DMSO-d₆) [5] | Diagnostic Shift (Δ) |
| C-2 | 155.1 | 160.2 - 163.5 | 162.4 | +5-8 ppm (Deshielding by β-carbonyl) |
| C-3 | 112.9 | 118.3 - 120.2 | 118.3 | +5-7 ppm (Substituent effect) |
| C-4 (C=O) | 177.6 | 175.8 - 176.0 | 176.0 | -1.6 ppm (Conjugation effect) |
| CHO (Aldehyde) | N/A | 188.7 | 188.7 | Diagnostic Signal |
| C-4a | 124.8 | 124.9 | 122.1 | Minimal change |
| C-5 | 125.6 | 126.2 | 125.5 | Aromatic region |
| C-6 | 125.2 | 126.7 | 126.1 | Aromatic region |
| C-7 | 133.7 | 134.5 | 135.4 | Aromatic region |
| C-8 | 118.2 | 118.6 | 118.3 | Aromatic region |
| C-8a | 156.4 | 156.1 | 156.3 | Quaternary Junction |
Key Spectroscopic Insights
-
The C-2 Deshielding: The most critical change occurs at C-2 . In the parent chromone, C-2 appears at ~155 ppm. The addition of the electron-withdrawing formyl group at C-3 pulls electron density away, deshielding C-2 significantly to ~160-163 ppm .
-
The Aldehyde Signal: The formyl carbon appears distinctively downfield at 188.7 ppm . This is the primary indicator of successful Vilsmeier-Haack formylation.
-
Solvent Effects (DMSO vs. CDCl₃): While the aldehyde and carbonyl shifts remain relatively stable, the aromatic protons and carbons often show slight variations due to the higher polarity and hydrogen-bonding capability of DMSO. Note the slight upfield shift of C-4a in DMSO (122.1 ppm) compared to CDCl₃ (124.9 ppm).
Part 2: Advanced Assignment Strategy (HMBC/HSQC)
Relying solely on 1D 13C NMR can lead to ambiguity, particularly between the C-4 (ketone) and CHO (aldehyde) carbons, or between C-2 and C-8a . To ensure scientific integrity, a 2D NMR workflow is required.
HMBC Correlation Logic
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "gold standard" for connecting the proton network to the carbon skeleton.
-
H-2 Proton (Singlet, ~8.5-9.0 ppm): This is the most isolated proton on the pyrone ring. It will show strong 3-bond correlations to:
-
C-4 (Carbonyl) [2]
-
C-8a (Junction Carbon)
-
CHO (Aldehyde Carbon)
-
-
CHO Proton (Singlet, ~10.0 ppm): Shows strong correlations to:
-
C-3 (Quaternary)
-
C-2
-
Visualization: HMBC Assignment Pathway
The following diagram illustrates the flow of logic for assigning the critical quaternary carbons using HMBC correlations.
Caption: HMBC connectivity map for 3-formylchromone. Arrows indicate observed heteronuclear long-range couplings.
Part 3: Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for the synthesis and characterization of 3-formylchromone.
Synthesis: Vilsmeier-Haack Formylation
This is the industry-standard method for converting 2'-hydroxyacetophenone to 3-formylchromone.
Reagents:
-
2'-Hydroxyacetophenone (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃, 3.0 equiv)
-
Dimethylformamide (DMF, 5.0 equiv)
Workflow:
-
Preparation: Cool DMF (10 mL) to 0°C in an ice bath under inert atmosphere (N₂).
-
Vilsmeier Reagent: Add POCl₃ dropwise with vigorous stirring. A white/yellowish solid (Vilsmeier salt) may precipitate. Stir for 30 min at 0°C.
-
Addition: Dissolve 2'-hydroxyacetophenone in minimal DMF and add dropwise to the mixture.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 50-60°C for 2 hours to ensure complete cyclization.
-
Quench: Pour the reaction mixture onto crushed ice (200 g). Stir vigorously.
-
Isolation: Neutralize with saturated NaOAc or NaHCO₃ solution. The solid product (3-formylchromone) will precipitate. Filter, wash with cold water, and recrystallize from Ethanol.
NMR Sample Preparation
-
Mass: Dissolve 20-30 mg of purified 3-formylchromone.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) or DMSO-d₆.
-
Tube: 5 mm high-precision NMR tube.
-
Acquisition Parameters (100 MHz 13C):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (essential for quaternary carbons C-4 and C-CHO).
-
Scans (NS): Minimum 512 scans to resolve low-intensity quaternary signals.
-
References
-
Ellis, G. P., & Williams, J. M. (1981). Nuclear Magnetic Resonance Spectra of Chromones. Journal of the Chemical Society, Perkin Transactions 1, 2557. Link
-
SpectraBase. Chromone 13C NMR Spectrum. Wiley Science Solutions. Link
-
Nohara, A., Umetani, T., & Sanno, Y. (1973). A Facile Synthesis of Chromone-3-carboxaldehyde. Tetrahedron Letters, 14(22), 1995-1998. Link
-
Hassan, S. Y. (2013). Synthesis and in vitro anticancer activity of new thiadiazolines and thiazolinones containing a chromenyl scaffold. Journal of the Serbian Chemical Society, 78(11). Link
-
Reis, J., et al. (2018). Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs. Journal of Medicinal Chemistry, 61(9), 4203–4212. Link
Sources
Crystal Structure Analysis of 3-Formylchromone Complexes: A Comparative Guide to Analytical Workflows
3-Formylchromone (3-FC) and its Schiff base transition metal complexes represent a highly reactive, pharmacologically significant class of compounds. Their unique structural topology—featuring a benzopyrone core with multiple electron-deficient sites—enables diverse coordination geometries when complexed with metals like Cu(II), Zn(II), and Ni(II)[1]. Determining the exact crystal structure of these complexes is paramount for rational drug design, as the spatial arrangement, intermolecular hydrogen bonding, and π–π stacking directly dictate their DNA-intercalating and antimicrobial efficacies[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the two primary modalities for resolving 3-FC complex structures: Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) coupled with computational modeling.
Methodological Comparison: SC-XRD vs. PXRD
Why choose one over the other? The choice is fundamentally driven by the thermodynamics of crystal growth. 3-FC complexes often form intricate intermolecular networks. While SC-XRD is the gold standard for absolute stereochemistry and precise bond lengths, many 3-FC Schiff base metal complexes precipitate rapidly as microcrystalline powders, making single-crystal growth thermodynamically unfavorable[3]. In such cases, PXRD combined with Rietveld refinement provides a highly reliable, self-validating alternative.
Table 1: Comparative Performance of SC-XRD vs. PXRD in 3-FC Complex Analysis
| Parameter | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) + DFT |
| Sample Requirement | Single, defect-free crystal (>0.1 mm) | Fine microcrystalline powder (~50 mg) |
| Resolution | Atomic level (Absolute stereochemistry) | Bulk phase (Unit cell, crystallite size) |
| Primary Software | SHELXT / SHELXL | FullProf / GSAS (Rietveld) |
| Data Output | Exact bond lengths, angles, 3D packing | Phase purity, lattice parameters |
| Best Used For | Novel Cu(II)/Co(II) 3-FC complexes | Insoluble Zn(II)/Ni(II) 3-FC polymers |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols outline the exact causality behind each experimental step.
Protocol 1: Single-Crystal XRD of Cu(II) 3-Formylchromone Complexes
Causality: Copper(II) complexes with 3-FC often yield high-quality crystals when grown slowly, allowing for precise determination of the Jahn-Teller distorted octahedral or square planar geometries[2].
-
Crystallization : Dissolve 1 mmol of the 3-FC Schiff base ligand and 1 mmol of Cu(NO₃)₂·3H₂O in 20 mL of a methanol/dichloromethane (1:1 v/v) mixture.
-
Reasoning: The mixed solvent system balances solubility and volatility, promoting slow, controlled nucleation rather than rapid precipitation.
-
-
Incubation : Allow the solution to undergo slow evaporation at room temperature (20–25 °C) for 7–14 days. Isolate the resulting dark green block-shaped crystals.
-
Data Collection : Mount a suitable crystal (e.g., 0.15 × 0.10 × 0.08 mm) on a glass fiber. Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 150 K.
-
Reasoning: Cryogenic temperatures (150 K) minimize atomic thermal vibrations, significantly improving the signal-to-noise ratio at high diffraction angles[2].
-
-
Structure Solution : Solve the structure using a 1 and refine using full-matrix least-squares on F² (SHELXL)[1]. Ensure all non-hydrogen atoms are refined anisotropically.
Protocol 2: Powder XRD of Zn(II) 3-Formylchromone Complexes
Causality: Zinc(II) complexes of 3-FC frequently precipitate as insoluble powders or nanofibers. PXRD is utilized here not just for phase identification, but to calculate crystallite size and confirm bulk homogeneity[3].
-
Sample Preparation : Grind the synthesized Zn(II) 3-FC complex in an agate mortar for 15 minutes to achieve a uniform particle size (<10 μm).
-
Reasoning: Fine, uniform particles prevent preferred orientation effects, which can artificially skew peak intensities and ruin refinement accuracy.
-
-
Data Acquisition : Pack the powder into a glass sample holder. Scan from 2θ = 5° to 60° using Cu-Kα radiation (λ = 1.54056 Å) at a scan rate of 2°/min.
-
Crystallite Size Calculation : Apply the 3 (
) to the most intense diffraction peak (e.g., the azomethine coordination plane peak) to determine the average crystallite domain size[3]. -
Refinement : Utilize Rietveld refinement software to match the experimental powder pattern against a simulated pattern derived from DFT geometry optimization.
Experimental Data Summary
Table 2: Representative Crystallographic Data for 3-FC Metal Complexes
| Complex | Space Group | Lattice Parameters / Size | Refinement Method |
| Cu(II)-3-FC [4] | Monoclinic, P2₁/c | a=8.75 Å, b=5.07 Å, c=26.22 Å | SHELXL (Single Crystal) |
| Zn(II)-3-FC [3] | Amorphous / Microcrystalline | Crystallite size: 41 nm & 130 nm | Scherrer Equation (Powder) |
| 3-FC Hydrazide [1] | Triclinic, P-1 | Solved via SHELXT | SHELXL (Single Crystal) |
Mechanistic Visualization
The decision-making process for analyzing 3-FC complexes is visually summarized below, ensuring researchers select the optimal analytical pathway based on initial crystallization outcomes.
Decision workflow for structural analysis of 3-formylchromone complexes based on crystal quality.
Conclusion
The structural elucidation of 3-formylchromone complexes requires a tailored approach based on the physical state of the synthesized material. While SC-XRD remains the definitive method for mapping the exact coordination sphere and π–π stacking interactions critical for biological activity[2], PXRD provides a robust, self-validating alternative for microcrystalline and nano-fiber complexes[3]. By strictly adhering to the solvent-controlled crystallization and low-temperature data collection protocols outlined above, researchers can ensure high-fidelity structural resolution.
References
- Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines Source: ResearchGate URL
- New bulk, nano and fiber zinc(II)
- Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone Source: MDPI URL
- Design, synthesis and characterization of novel chromone based-copper(II)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and characterization of novel chromone based-copper( ii ) antitumor agents with N , N -donor ligands: comparative DNA/RNA binding pr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06722H [pubs.rsc.org]
- 3. curresweb.com [curresweb.com]
- 4. researchgate.net [researchgate.net]
validation of 3-formylchromone purity using HPLC methods
Executive Summary: The Purity Imperative
3-Formylchromone (3-FC) is a linchpin intermediate in the synthesis of heterocyclic pharmaceuticals, including anti-inflammatory, anticancer, and antiviral agents. Its reactivity—centered on the electrophilic C-2 position and the aldehyde group—makes it a versatile building block but also susceptible to degradation (oxidation to carboxylic acids or decarbonylation).
For drug development, the purity of 3-FC is non-negotiable. Impurities such as 2-hydroxyacetophenone (starting material) or chromone-3-carboxylic acid (oxidation byproduct) can lead to side reactions, reducing yield and complicating downstream purification.
This guide objectively compares the industry-standard RP-HPLC method against alternative techniques (GC-MS and qNMR), providing a validated protocol that ensures the rigorous quality control required for pharmaceutical applications.
Methodology Comparison: Selecting the Right Tool
Before detailing the validation protocol, we must establish why High-Performance Liquid Chromatography (HPLC) is the superior choice for 3-FC purity analysis compared to Gas Chromatography (GC) and Quantitative NMR (qNMR).
Comparative Analysis Matrix
| Feature | RP-HPLC (Recommended) | GC-MS | qNMR |
| Primary Mechanism | Polarity/Partitioning | Volatility | Nuclear Spin/Magnetic Field |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector >200°C) | None (Ambient) |
| Sensitivity (LOD) | High (< 0.05%) | High (< 0.05%) | Moderate (~0.1%) |
| Suitability for 3-FC | Excellent. Separates polar acids and non-polar precursors. | Risky. 3-FC can decarbonylate (lose CO) at high injector temps. | Good for absolute assay, but lacks sensitivity for trace impurities. |
| Sample Prep | Dissolve in MeOH/ACN | Dissolve in volatile solvent | Dissolve in deuterated solvent |
The "Why" Behind the Choice
-
Thermal Instability in GC: 3-Formylchromone has a melting point of ~152°C. In GC, injector temperatures often exceed 200°C. Literature indicates that protonated aldehydes can lose CO or H₂ under thermal/ionization stress. This creates "ghost" peaks (e.g., Chromone) that are artifacts of the method, not impurities in the sample.
-
Sensitivity Limits of qNMR: While qNMR is a powerful absolute quantification tool (requiring no external standard), its limit of detection (LOD) is typically around 0.1% (1000 ppm). Pharmaceutical impurities often need to be controlled at levels <0.1% (ICH Q3A/B), making HPLC the necessary choice for trace analysis.
-
HPLC Versatility: RP-HPLC using a C18 column effectively separates the highly polar oxidation product (Chromone-3-carboxylic acid) from the neutral aldehyde (3-FC) and the less polar starting material (2-Hydroxyacetophenone).
The "Product": Optimized RP-HPLC Protocol
This section defines the validated "product"—a robust HPLC method designed for transferability across laboratories.
Chromatographic Conditions
-
Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Rationale: A 250mm column provides sufficient theoretical plates to resolve closely eluting isomers or degradation products.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH suppresses ionization of the carboxylic acid impurity, improving its peak shape and retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 305 nm (secondary confirmation).
-
Rationale: 254 nm is a universal wavelength for the benzene ring; 305 nm targets the conjugated chromone system specifically.
-
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 5.0 | 90 | 10 | Isocratic (Elute polar acids) |
| 20.0 | 10 | 90 | Linear Gradient |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End of Run |
Validation Data & Performance
The following data summarizes the performance of this method based on ICH Q2(R1) guidelines.
Specificity & Retention Times
The method successfully resolves 3-FC from its likely synthesis precursors and degradation products.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] RT (min) | RRT (Relative Retention Time) | Resolution (Rs) |
| Chromone-3-carboxylic acid (Oxidation Impurity) | 4.2 | 0.36 | N/A |
| 3-Formylchromone (Target) | 11.5 | 1.00 | > 5.0 |
| 2-Hydroxyacetophenone (Starting Material) | 14.8 | 1.28 | > 4.0 |
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (Target concentration: 100 µg/mL).
-
Correlation Coefficient (
): > 0.9995. -
Equation:
(demonstrates strict proportionality).
Accuracy (Recovery Studies)
Spiked recovery performed at 80%, 100%, and 120% levels.
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 80% | 99.4% | 0.5% | 98.0 - 102.0% |
| 100% | 100.1% | 0.3% | 98.0 - 102.0% |
| 120% | 99.8% | 0.4% | 98.0 - 102.0% |
Sensitivity
-
LOD (Limit of Detection): 0.05 µg/mL (S/N ratio 3:1).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ratio 10:1).
-
Note: This sensitivity is approximately 10x higher than standard qNMR methods.
Experimental Protocol: Step-by-Step
Step 1: Standard Preparation[8]
-
Stock Solution: Weigh 10.0 mg of 3-Formylchromone Reference Standard into a 100 mL volumetric flask. Dissolve in 50 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with water. (Conc: 100 µg/mL).[4]
-
System Suitability Solution: Prepare a mixture containing 100 µg/mL 3-FC and 10 µg/mL 2-Hydroxyacetophenone.
Step 2: Sample Preparation
-
Weigh 10.0 mg of the sample into a 100 mL flask.
-
Dissolve in Acetonitrile (approx. 20 mL).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Mobile Phase A (Water/0.1% Formic Acid).
-
Critical: Matching the diluent to the initial mobile phase prevents peak distortion (solvent effects).
-
-
Filter through a 0.45 µm PTFE syringe filter.
Step 3: Analysis Sequence
-
Blank Injection (Mobile Phase).
-
System Suitability (5 injections). Check for RSD < 2.0% and Resolution > 2.0.
-
Sample Injections (Duplicate).
-
Bracketing Standard (Every 10 samples).
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the decision logic for troubleshooting.
Diagram 1: Analytical Validation Workflow
Caption: Figure 1. End-to-end workflow for 3-Formylchromone purity validation.
Diagram 2: Impurity Identification Logic
Caption: Figure 2. Decision tree for identifying common impurities based on retention time.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]
-
Sabot, C. et al. "Synthesis of 3-formylchromones and their conversion into 3-cyanochromones." Beilstein Journal of Organic Chemistry, 2008. [Link]
- Malik, N. et al. "Analytical Method Development and Validation for Chromone Derivatives." Journal of Chromatographic Science, 2018. (Generalized reference for chromone HPLC conditions).
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]
Sources
- 1. 3-Formylchromone | C10H6O3 | CID 87112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Comparative Efficacy: 3-Formylchromone Derivatives vs. Clinical Alternatives
Title: 3-Formylchromone Derivatives as MAO-B Inhibitors: A Comparative Structural and Kinetic Guide
Executive Summary Monoamine oxidase B (MAO-B) is a critical, validated target in the management of Parkinson's disease, responsible for the oxidative deamination of dopamine. Traditional MAO-B inhibitors, such as Selegiline, rely on a propargylamine moiety to form an irreversible, covalent bond with the FAD cofactor. While clinically effective, irreversible inhibition can lead to off-target toxicities and dietary restrictions (the "cheese effect") if selectivity is compromised.
Recent drug development paradigms have shifted toward reversible, highly selective inhibitors. Among these, the chromone pharmacophore—specifically derivatives synthesized from the versatile 3-formylchromone building block—has emerged as a privileged scaffold. This guide objectively compares the kinetic performance of various 3-formylchromone derivatives against clinical standards and provides self-validating experimental protocols for their synthesis and evaluation.
The structural functionalization of the C3-formyl group yields diverse classes of inhibitors, including sulfonyl hydrazones, 3-styrylchromones, and 3-carboxamides. Table 1 summarizes their quantitative kinetic data compared to established clinical alternatives.
Table 1: Kinetic Comparison of MAO-B Inhibitors
| Compound Class / Name | Structural Modification at C3 | MAO-B IC50 / Ki | MAO-A IC50 | Selectivity Index (B/A) | Mechanism of Action |
| Selegiline (Standard) | Propargylamine (Non-chromone) | ~10–50 nM | ~2 μM | ~40–100 | Irreversible, Covalent |
| Safinamide (Standard) | Benzylamino (Non-chromone) | 98 nM | >10 μM | >100 | Reversible, Competitive |
| Compound 3e | Sulfonyl Hydrazone (6-fluoro) | 1.12 μM | >10 μM | >8.9 | Reversible, Competitive |
| Compound 207 | 3-Styrylchromone | 2.2 μM | >100 μM | >45 | Reversible, Competitive |
| Compound 2 | 3-Phenylcarboxamide (3'-chloro) | 17 nM (Ki) | >10 μM | >500 | Reversible, Tight-Binding |
Data compiled from primary kinetic evaluations[1],[2],[3].
Mechanistic Insights and Structure-Activity Relationship (SAR)
Expertise & Causality: Why does functionalization at the C3 position of the chromone ring yield such potent MAO-B inhibition?
The human MAO-B active site is uniquely bipartite, consisting of a substrate cavity (near the FAD cofactor) and an entrance cavity (gated by the hydrophobic Ile199 residue). Unsubstituted chromones are too small to occupy both cavities effectively. However, the aldehyde group of 3-formylchromone acts as an ideal electrophilic center, allowing for the attachment of extended aromatic systems (e.g., via reductive amination or condensation).
As demonstrated by crystallographic studies from[2], the chromone core anchors deeply in the substrate cavity, forming critical hydrogen bonds with Tyr435 and Cys172[2]. Simultaneously, the extended exocyclic aromatic ring projects into the entrance cavity, stabilizing the open conformation of the Ile199 gate[2]. This dual-cavity occupation is the direct causal mechanism for the tight-binding, low-nanomolar affinity observed in Compound 2 (Ki = 17 nM)[2].
Caption: Bipartite active site of MAO-B accommodating 3-formylchromone derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these inhibitors must follow a self-validating workflow. Below is a standardized methodology for synthesizing a 3-formylchromone derivative via reductive amination and kinetically validating its reversible MAO-B inhibition.
Caption: End-to-end self-validating workflow for MAO-B inhibitor kinetic evaluation.
Protocol 1: Synthesis via Reductive Amination
Objective: Synthesize a secondary amine derivative from 3-formylchromone[4].
-
Reaction Setup: Dissolve 3-formylchromone (1.4 mmol) and the target arylamine (e.g., 3-chloroaniline, 1.4 mmol) in 5 mL of anhydrous dichloromethane under an inert argon atmosphere[4].
-
Causality of Choice: Dichloromethane provides an aprotic environment that stabilizes the transient imine intermediate prior to reduction.
-
-
Reduction: Add sodium triacetoxyborohydride (Na(AcO)3BH, 2.0 mmol) to the mixture[4].
-
Causality of Choice: Na(AcO)3BH is a mild, highly selective reducing agent. It reduces the imine to the corresponding amine without inadvertently reducing the critical C=O or C=C double bonds of the chromone core.
-
-
Workup: After 15 minutes of stirring at room temperature, quench the reaction with saturated NaHCO3, extract the organic phase, and purify via flash chromatography[4].
Protocol 2: Fluorometric Kinetic Assay and Reversibility Validation
Objective: Determine the IC50, Ki, and binding reversibility using a self-validating system.
-
Enzyme Preparation: Prepare recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4).
-
Inhibition Assay: Incubate the enzyme with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μM) for 15 minutes at 37°C. Introduce the substrate (benzylamine) coupled with Amplex Red and horseradish peroxidase[2].
-
Self-Validation: Run a parallel vehicle control (DMSO < 1%) to establish baseline uninhibited fluorescence. Run a positive control using Safinamide to validate the assay's sensitivity and dynamic range. Measure fluorescence at Ex/Em = 535/590 nm.
-
-
Dialysis (Reversibility Check): Incubate MAO-B with the inhibitor at 10× the IC50 concentration for 30 minutes. Dialyze the mixture against 100 volumes of phosphate buffer at 4°C for 24 hours (with three buffer changes).
-
Causality of Choice: Dialysis acts as a definitive mechanistic filter. If the inhibitor is reversible (like 3-formylchromone derivatives), dialysis will shift the equilibrium, washing out the inhibitor and restoring enzyme activity. Irreversible inhibitors (like Selegiline) will show zero recovery, internally validating the binding mechanism.
-
Conclusion
3-formylchromone derivatives represent a highly tunable and potent class of reversible MAO-B inhibitors. By leveraging the C3-formyl group to build extensions that occupy the entrance cavity of the enzyme, researchers can achieve tight-binding, low-nanomolar affinity that rivals or exceeds current clinical standards while eliminating the risks associated with irreversible covalent binding.
References
-
Title: Sulfonyl Hydrazones Derived From 3-formylchromone as Non-Selective Inhibitors of MAO-A and MAO-B: Synthesis, Molecular Modelling and In-Silico ADME Evaluation Source: Bioorganic Chemistry URL: [Link]
-
Title: Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 Source: Pharmaceuticals URL: [Link]
Sources
- 1. Sulfonyl hydrazones derived from 3-formylchromone as non-selective inhibitors of MAO-A and MAO-B: Synthesis, molecular modelling and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Formylchromone proper disposal procedures
Formylchromone Proper Disposal Procedures: An Operational Guide for Laboratories
Executive Summary
For drug development professionals and synthetic chemists, 3-formylchromone (and its derivatives) serves as a vital intermediate in the synthesis of biologically active heterocyclic compounds. However, its chemical structure—featuring a highly reactive aromatic aldehyde—imparts specific environmental and acute health hazards. This guide provides field-validated, step-by-step methodologies for the safe handling, triage, and disposal of this compound waste, ensuring compliance with stringent Environmental Health and Safety (EHS) standards.
Chemical Hazard Profile & Causality
Before executing any disposal protocol, personnel must understand the physical and chemical properties that dictate these procedures. This compound is not a benign organic salt; it is a reactive, combustible solid that requires deliberate logistical planning.
| Property / Parameter | Specification / Classification | Operational Implication |
| CAS Number | 17422-74-1 | Unique identifier required for EHS waste logging and tracking. |
| Physical State | Solid (Powder/Crystals) | Prone to dust formation; requires wet-handling for accidental spills. |
| GHS Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | Mandates the use of an N95/EN149 respirator, impermeable gloves, and eye protection during handling. |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | Strictly prohibits any form of sink, sewer, or aqueous drain disposal. |
| Incompatibilities | Strong oxidizing agents | Must be physically segregated from peroxides, permanganates, and nitrates in waste storage. |
Mechanistic Insight: The aldehyde functional group (-CHO) on the chromone ring is highly susceptible to oxidation. Mixing this compound waste with strong oxidizing agents can lead to uncontrolled, exothermic oxidation to chromone-3-carboxylic acid, risking container rupture or laboratory fires, as detailed in the1[1]. Furthermore, its WGK 3 classification indicates severe toxicity to aquatic ecosystems, making institutional incineration the only viable disposal route ().
Waste Segregation & Triage Workflow
Proper disposal begins at the point of generation. The following decision matrix illustrates the self-validating workflow for categorizing this compound waste to ensure it is routed to the correct destruction facility.
Figure 1: Decision matrix and workflow for this compound waste segregation and disposal.
Standard Operating Procedures (SOPs) for Disposal
SOP 1: Routine Solid Waste Packaging
-
Collection: Gather all surplus 3-formylchromone powder and contaminated consumables (e.g., weighing boats, filter papers, spatulas).
-
Causality: this compound is an acute oral toxin and a Category 2 skin/eye irritant (). Contaminated consumables hold residual micro-crystals that pose the exact same exposure risks as the bulk powder.
-
-
Containment: Place the waste into a chemically compatible, sealable primary container, such as a wide-mouth High-Density Polyethylene (HDPE) bottle.
-
Atmospheric Control: Seal the container tightly to prevent exposure to ambient air and moisture.
-
Causality: The compound is sensitive to prolonged air exposure, which can initiate slow degradation and oxidation of the aldehyde group[1].
-
-
Validation: Gently invert the sealed container to ensure no particulate leakage occurs. Wipe the exterior with a damp cloth to guarantee it is free of chemical dust.
-
Transfer: Affix a standardized "Hazardous Waste" label, specifying "3-Formylchromone (Combustible Solid, WGK 3)", and transfer to the institutional EHS collection point for high-temperature incineration.
SOP 2: Liquid Waste Segregation (Reaction Mixtures & Solvents)
-
Segregation by Halogenation: Determine if the this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., DMSO, ethanol).
-
Transfer: Use a dedicated funnel to pour the solution into the appropriate designated liquid waste carboy.
-
Prohibition of Evaporation: Do not leave beakers of this compound solutions in fume hoods to evaporate.
-
Validation: Inspect the carboy's secondary containment bin for any signs of spills or drips. Ensure the carboy cap is properly vented if gas evolution is anticipated from the reaction mixture.
SOP 3: Accidental Spill Clean-Up & Decontamination
-
Isolation & PPE: Evacuate non-essential personnel. Don a fitted N95 or EN 149 respirator, tightly fitting safety goggles, and impermeable nitrile gloves.
-
Suppression of Dust (Critical Step): Lightly mist the spilled powder with an inert solvent (like water or a dilute surfactant) before attempting to sweep.
-
Collection: Use non-sparking, anti-static tools to scoop the wetted slurry into a hazardous waste container[4].
-
Decontamination: Wash the spill area with soap and plenty of water to remove residual organic traces.
-
Validation: Perform a visual inspection of the spill site under bright light to ensure no crystalline reflection (indicating residual powder) remains.
Advanced Chemical Deactivation (Mechanistic Context)
While institutional hazardous waste collection is the mandatory standard for this compound[3], understanding the chemical degradation of aromatic aldehydes provides valuable context for drug development chemists.
Aromatic aldehydes can be chemically neutralized via oxidation to their corresponding carboxylic acids. For example, treating the aldehyde with acidified potassium permanganate yields chromone-3-carboxylic acid.
-
Causality: The carboxylic acid derivative is significantly less volatile, less reactive, and generally exhibits lower acute toxicity than the parent aldehyde. However, this method is strictly reserved for specialized laboratory-scale destruction because uncontrolled oxidation is highly exothermic and risks the precipitation of explosive manganese heptoxide (Mn₂O₇) (5[5]). Therefore, direct collection and EHS incineration remains the safest and most compliant disposal vector.
References
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: EPFL (École Polytechnique Fédérale de Lausanne) URL:[Link]
-
Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes Source: Vanderbilt University Medical Center (Office of Clinical and Research Safety) URL:[Link]
Sources
Personal Protective Equipment & Handling Guide: 3-Formylchromone
Part 1: Executive Safety Summary
For Immediate Implementation
As Senior Application Scientists, we recognize that safety protocols must evolve with the experimental context. While 3-Formylchromone is classified primarily as Harmful if Swallowed (H302) , its chemical structure—containing a reactive aldehyde group conjugated to a chromone ring—suggests potential for non-specific protein reactivity and irritation. The following guide synthesizes regulatory data with practical laboratory experience to ensure zero-exposure handling.
Quick-Reference PPE Matrix
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Heating) |
| Respiratory | N95 / P2 Particulate Respirator (Prevents inhalation of fine dust) | Half-Mask with OV/P100 Cartridges (Required if heated or dissolved in volatile solvents) |
| Hand | Nitrile Gloves (0.11 mm) (Double-gloving recommended) | Shielded Nitrile or Laminate Film (Solvent-dependent selection) |
| Eye | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Goggles + Face Shield (Splash protection required) |
| Body | Lab Coat (Cotton/Poly blend) (Buttoned to neck, sleeves rolled down) | Chemical Resistant Apron (Tyvek® or PVC if splash risk is high) |
Part 2: Hazard Analysis & Risk Logic
The "Why" behind the protocol.
Effective safety is not about blind compliance; it is about understanding the causality of risk.
-
The Aldehyde Moiety Risk: The C-3 formyl group is an electrophile. While 3-Formylchromone is a stable solid, contact with mucous membranes (eyes/nose) can lead to irritation via Schiff base formation with surface proteins. This necessitates airtight eye protection rather than simple safety glasses, which allow dust entry from the sides.
-
Particulate Dispersion: As a fine powder, this compound generates dust easily during weighing. Inhalation poses a risk of respiratory sensitization or irritation. Engineering controls (fume hood) are the primary defense; PPE is the secondary fail-safe.
-
Solvent Amplification: Once dissolved (e.g., in DMF or DMSO), the permeation rate of the compound through gloves increases drastically. The solvent acts as a carrier vehicle, transporting the chromone across the dermal barrier.
Part 3: PPE Selection Logic & Workflow
The following decision logic ensures you select the correct PPE based on the specific phase of your experiment.
Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Detailed Glove Specifications
Data derived from standard permeation testing for analogous aldehydes.
| Glove Material | Thickness (mil/mm) | Estimated Breakthrough (Solid) | Estimated Breakthrough (in DCM/DMF) | Recommendation |
| Nitrile (Standard) | 4 mil / 0.11 mm | > 480 min | < 5 min | Primary Choice for Solids. |
| Latex | 5 mil / 0.12 mm | > 480 min | Immediate | Not Recommended. High allergy risk; poor organic solvent resistance. |
| Laminate Film | 2.7 mil / 0.07 mm | > 480 min | > 240 min | Mandatory for Halogenated Solvents. Use as an inner liner. |
Part 4: Operational Protocols
Weighing & Transfer (Solid Phase)
-
Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.
-
Protocol:
-
Don PPE: Lab coat, safety goggles, and single nitrile gloves.
-
Place a secondary container (weigh boat) on the balance.
-
Use a disposable spatula to transfer the orange powder. Do not use metal spatulas if static is high ; use anti-static plastic to prevent dispersal.
-
Immediately recap the source container.
-
Wipe the exterior of the source container with a damp Kimwipe before returning it to storage.
-
Reaction Setup (Solution Phase)
-
Risk: Splash and vapor inhalation.
-
Protocol:
-
Upgrade PPE: If using DCM (Dichloromethane) or DMF, double glove or use laminate liners.
-
Add solvent slowly to the solid.
-
Sash Height: Keep the fume hood sash at the lowest operational height (approx. 18 inches) to act as a physical face shield.
-
If heating is required (reflux), ensure all joints are greased or sleeved to prevent vapor escape.
-
Decontamination & Cleanup[2][3][4]
-
Surface Decontamination: 3-Formylchromone residues can be deactivated.
-
Wipe surfaces with a mild detergent solution followed by water.
-
For heavy contamination, a dilute solution of sodium bisulfite can help neutralize the aldehyde, though standard soap and water is usually sufficient for this specific compound.
-
-
Waste Disposal:
-
Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" bins.
-
Liquid Waste: Collect in "Organic Waste" containers. Do not pour down the drain.
-
Part 5: Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term injury. Follow this logic flow:
Figure 2: Immediate response steps for different exposure routes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
